Product packaging for ChloraMine-T hydrate(Cat. No.:CAS No. 312693-78-0)

ChloraMine-T hydrate

カタログ番号: B10820504
CAS番号: 312693-78-0
分子量: 245.66 g/mol
InChIキー: BXSDMMPOQRECKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

ChloraMine-T hydrate is a useful research compound. Its molecular formula is C7H9ClNNaO3S and its molecular weight is 245.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClNNaO3S B10820504 ChloraMine-T hydrate CAS No. 312693-78-0

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

sodium;chloro-(4-methylphenyl)sulfonylazanide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5H,1H3;;1H2/q-1;+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSDMMPOQRECKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClNNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149358-73-6
Record name CHLORAMINE T HYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Oxidative Power of Chloramine-T Hydrate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloramine-T (CAT) hydrate, the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile and potent oxidizing agent with broad applications in organic synthesis and analytical chemistry.[1][2][3] Its efficacy stems from the presence of an electrophilic chlorine atom, which enables it to oxidize a wide range of functional groups.[3][4] This technical guide provides an in-depth exploration of the core mechanisms governing the oxidative action of Chloramine-T, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

Core Mechanism: The Active Oxidizing Species

The oxidative capacity of Chloramine-T is not attributed to a single molecular entity but rather to a variety of active species that exist in equilibrium, the prevalence of which is highly dependent on the pH of the reaction medium.[5][6] In aqueous solutions, Chloramine-T hydrolyzes to form hypochlorous acid (HOCl) and p-toluenesulfonamide (PTS).[7]

The speciation of the active oxidant can be summarized as follows:

  • Acidic Medium: In the presence of acid, several species can act as the primary oxidant. These include the protonated form of Chloramine-T (TsNClH), dichloramine-T (TsNCl₂), hypochlorous acid (HOCl), and the protonated hypochlorous acidium ion (H₂OCl⁺).[6][8] The formation of dichloramine-T occurs through the disproportionation of TsNClH.

  • Neutral and Alkaline Media: In neutral solutions, the oxidizing action is often attributed to the hypochlorite ion (OCl⁻).[5] In alkaline conditions, the interaction of the enol anion of a substrate with Chloramine-T has been proposed as a key mechanistic step for certain reactions.[9]

The diverse reactivity of Chloramine-T across different pH ranges underscores the importance of reaction conditions in determining the operative oxidative pathway.

ChloramineT_Active_Species Figure 1: Formation of Active Oxidizing Species from Chloramine-T cluster_acidic Acidic Medium cluster_neutral_alkaline Neutral/Alkaline Medium CAT Chloramine-T (TsNClNa) TsNClH N-chloro-p-toluenesulfonamide (TsNClH) CAT->TsNClH + H+ HOCl Hypochlorous Acid (HOCl) CAT->HOCl + H2O TsNCl2 Dichloramine-T (TsNCl2) TsNClH->TsNCl2 + TsNClH TsNClH->HOCl + H2O H2OCl_plus H2OCl+ HOCl->H2OCl_plus + H+ OCl_minus Hypochlorite (OCl-) HOCl->OCl_minus ⇌ + OH- H_plus H+ H2O H2O OH_minus OH-

Caption: Formation of active oxidizing species from Chloramine-T under different pH conditions.

General Mechanism of Oxidation

The oxidation of organic substrates by Chloramine-T generally proceeds through a multi-step mechanism. While the specifics can vary depending on the substrate and reaction conditions, a common pathway involves:

  • Formation of an Intermediate Complex: The active oxidizing species interacts with the substrate to form an intermediate complex.

  • Rate-Determining Step: This is the slowest step in the reaction and can involve hydride ion transfer, nucleophilic attack, or decomposition of the intermediate.

  • Product Formation: The intermediate subsequently breaks down to yield the oxidized product and the reduced form of the oxidant, p-toluenesulfonamide (PTS).

General_Oxidation_Mechanism Figure 2: General Workflow for Chloramine-T Oxidation start Reactants step1 Formation of Intermediate Complex start->step1 Active Oxidant + Substrate step2 Rate-Determining Step (e.g., Hydride Transfer) step1->step2 step3 Product Formation step2->step3 end Products step3->end Oxidized Substrate + PTS Experimental_Workflow Figure 3: Experimental Workflow for Kinetic Studies cluster_monitoring Monitoring Methods prep Solution Preparation (CAT, Substrate, Buffer) equil Temperature Equilibration prep->equil init Reaction Initiation (Mixing Reactants) equil->init monitor Monitoring Reaction Progress init->monitor spectro Spectrophotometry monitor->spectro titri Iodometric Titration monitor->titri analysis Data Analysis results Determination of Rate Law and Rate Constants analysis->results spectro->analysis titri->analysis

References

Physicochemical Properties of Chloramine-T Hydrate: An In-depth Technical Guide for Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Chloramine-T hydrate, a versatile reagent with applications spanning from organic synthesis to disinfection and drug development. This document is intended to serve as a core resource for researchers and professionals in designing and executing experiments involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental applications are provided. Furthermore, this guide includes visualizations of key reaction mechanisms and experimental workflows to facilitate a deeper understanding of the compound's behavior.

Core Physicochemical Properties

This compound is the hydrated sodium salt of N-chloro-p-toluenesulfonamide. It is a white or slightly yellow crystalline powder with a slight odor of chlorine.[1] The number of water molecules in the hydrate can vary, with the trihydrate being a common form. This variability can influence the molecular weight and other physical properties. It is important to consider the specific form of this compound being used in experimental calculations.

Below is a summary of the key physicochemical properties of this compound, compiled from various sources. Note that some properties may have a range of reported values due to differences in the degree of hydration and experimental conditions.

PropertyValue
Molecular Formula C₇H₇ClNNaO₂S · xH₂O (trihydrate: C₇H₁₃ClNNaO₅S)
Molecular Weight 227.64 g/mol (anhydrous)[2], 281.69 g/mol (trihydrate)[3]
CAS Number 127-65-1 (anhydrous), 7080-50-4 (trihydrate)[2]
Appearance White to pale yellow crystalline powder[4]
Melting Point 167-170 °C (decomposes)[5]
Density 1.43 g/cm³[6][7]
Bulk Density 540–680 kg/m ³[3][8]
Solubility Water: 150 g/L[3] Ethanol: Soluble[5] DMSO: 15 mg/mL DMF: 10 mg/mL PBS (pH 7.2): 5 mg/mL
pKa 4.54 (for the corresponding N-chloro-p-toluenesulfonamide)[5]
pH 8-10 (5% solution in water at 20-25 °C)[3][5]
UV/Vis Absorption λmax at approximately 225 nm in aqueous solution
Vapor Pressure Not available[7]

Stability and Reactivity

Aqueous solutions of Chloramine-T are most stable in strongly alkaline conditions. They also exhibit good stability in sulfuric and perchloric acid solutions. However, in hydrochloric acid, the solutions are less stable and can liberate toxic chlorine gas. A notable loss in oxidative capacity is observed in the pH range of 2.65 to 5.65.

Chloramine-T is a potent oxidizing and chlorinating agent. In aqueous solutions, it hydrolyzes to form hypochlorous acid (HOCl), which is a strong oxidant. It can also react directly with substrates to transfer a chlorine atom. These properties are the basis for its wide range of applications.

Key Experimental Protocols

This section provides detailed methodologies for several key applications of this compound in a laboratory setting.

Radioiodination of Peptides and Proteins

Chloramine-T is a widely used reagent for the radioiodination of tyrosine residues in peptides and proteins. The following protocol is a general guideline and may require optimization for specific molecules.

Materials:

  • This compound

  • Peptide or protein to be labeled

  • Radioactive sodium iodide (e.g., Na¹²⁵I)

  • Sodium metabisulfite solution

  • Phosphate buffer (e.g., 0.5 M, pH 7.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a fresh stock solution of this compound (e.g., 1 mg/mL in water).

  • In a shielded fume hood, combine the peptide/protein solution with the radioactive sodium iodide in a reaction vial containing phosphate buffer.

  • Initiate the reaction by adding a small volume of the Chloramine-T solution. The amount of Chloramine-T should be optimized to achieve efficient iodination without causing significant oxidative damage to the peptide or protein.

  • Allow the reaction to proceed for a short period, typically 30-60 seconds at room temperature.

  • Quench the reaction by adding a solution of sodium metabisulfite. This reduces the unreacted iodine and excess Chloramine-T.

  • Purify the labeled peptide/protein from the reaction mixture using an appropriate chromatography method to remove unreacted iodide and other reagents.

Disinfection of Laboratory Surfaces and Equipment

Chloramine-T solutions are effective broad-spectrum disinfectants.

Materials:

  • This compound

  • Water (distilled or deionized)

  • Spray bottle or cleaning cloths

Procedure:

  • Prepare a 0.1% to 2% (w/v) solution of Chloramine-T in water. For general surface disinfection, a 1% solution is often sufficient.

  • Apply the solution to the surface to be disinfected by spraying or wiping with a saturated cloth.

  • Ensure the surface remains wet for a contact time of at least 10-15 minutes to ensure effective disinfection.

  • For sensitive equipment, rinse the surface with sterile water after the contact time to remove any residual Chloramine-T.

  • Prepare fresh solutions daily as the effectiveness of the solution can decrease over time.

Synthesis of 1,3,4-Oxadiazoles via Oxidative Cyclization

Chloramine-T serves as an efficient oxidizing agent for the synthesis of 1,3,4-oxadiazoles from N-acylhydrazones.

Materials:

  • N-acylhydrazone derivative

  • This compound

  • Ethanol (absolute)

Procedure:

  • Dissolve the N-acylhydrazone (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a condenser.

  • Add this compound (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride and p-toluenesulfonamide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the desired 1,3,4-oxadiazole.

Sharpless Asymmetric Aminohydroxylation

The Sharpless aminohydroxylation is a powerful method for the stereoselective synthesis of vicinal amino alcohols from alkenes, with Chloramine-T often used as the nitrogen source.

Materials:

  • Alkene substrate

  • This compound

  • Osmium tetroxide (OsO₄) or a potassium osmate salt (K₂OsO₂(OH)₄) as a catalyst

  • Chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL)

  • tert-Butanol and water as the solvent system

Procedure:

  • In a reaction vessel, dissolve the chiral ligand in a mixture of tert-butanol and water.

  • Add the alkene substrate to the solution.

  • Add this compound as the nitrogen source and re-oxidant.

  • Initiate the reaction by adding a catalytic amount of osmium tetroxide or potassium osmate.

  • Stir the reaction mixture vigorously at a controlled temperature (often 0 °C to room temperature) until the reaction is complete, as monitored by TLC or other analytical methods.

  • Quench the reaction by adding a reducing agent such as sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it, and purify the resulting amino alcohol by chromatography.

Reaction Mechanisms and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms involving this compound.

General Oxidizing and Chlorinating Action

Chloramine-T's utility stems from its ability to act as a source of electrophilic chlorine, either through hydrolysis to hypochlorous acid or by direct reaction.

G General Mechanism of Chloramine-T Action chloramine_t Chloramine-T (R-SO₂NCl⁻Na⁺) hocl Hypochlorous Acid (HOCl) chloramine_t->hocl Hydrolysis sulfonamide p-Toluenesulfonamide (R-SO₂NH₂) chloramine_t->sulfonamide Hydrolysis chlorinated_substrate Chlorinated Substrate (R'-Cl) chloramine_t->chlorinated_substrate Direct Chlorination h2o H₂O h2o->hocl oxidized_substrate Oxidized Substrate hocl->oxidized_substrate Oxidation substrate Substrate (e.g., R'-H) substrate->chlorinated_substrate substrate->oxidized_substrate

Caption: General reaction pathways of Chloramine-T.

Reaction with Amino Acid Residues

Chloramine-T can oxidize or chlorinate specific amino acid residues in proteins, which is the basis for its use in peptide mapping and its potential to induce biological effects.

G Chloramine-T Reaction with Amino Acids chloramine_t Chloramine-T met_sulfoxide Methionine Sulfoxide (-S(O)-CH₃) chloramine_t->met_sulfoxide Oxidation disulfide Disulfide Bond (-S-S-) chloramine_t->disulfide Oxidation chloro_tyrosine Chlorinated Tyrosine chloramine_t->chloro_tyrosine Chlorination methionine Methionine Residue (-S-CH₃) methionine->met_sulfoxide cysteine Cysteine Residue (-SH) cysteine->disulfide tyrosine Tyrosine Residue (Phenolic Ring) tyrosine->chloro_tyrosine

Caption: Oxidation and chlorination of amino acid residues.

Sharpless Asymmetric Aminohydroxylation Workflow

This diagram outlines the key steps and components of the Sharpless asymmetric aminohydroxylation reaction.

G Sharpless Asymmetric Aminohydroxylation Workflow cluster_reactants Reactants alkene Alkene reaction_mixture Reaction Mixture (t-BuOH/H₂O) alkene->reaction_mixture chloramine_t Chloramine-T chloramine_t->reaction_mixture catalyst OsO₄ / K₂OsO₂(OH)₄ catalyst->reaction_mixture ligand Chiral Ligand ligand->reaction_mixture amino_alcohol Vicinal Amino Alcohol (Product) reaction_mixture->amino_alcohol Aminohydroxylation

Caption: Workflow for Sharpless aminohydroxylation.

Oxidative Cyclization of N-Acylhydrazones

This diagram illustrates the conversion of N-acylhydrazones to 1,3,4-oxadiazoles using Chloramine-T.

G Oxidative Cyclization to 1,3,4-Oxadiazoles acylhydrazone N-Acylhydrazone intermediate Reaction Intermediate acylhydrazone->intermediate chloramine_t Chloramine-T chloramine_t->intermediate Oxidation oxadiazole 1,3,4-Oxadiazole intermediate->oxadiazole Cyclization & Elimination byproducts NaCl + p-Toluenesulfonamide intermediate->byproducts

Caption: Synthesis of 1,3,4-oxadiazoles.

Chloramine-T Induced Oxidative Stress

Chloramine-T's biological effects are primarily mediated through the induction of oxidative stress, rather than specific signaling pathway activation.

G Chloramine-T Induced Oxidative Stress chloramine_t Chloramine-T ros Reactive Oxygen Species (ROS) (e.g., HOCl) chloramine_t->ros Generates oxidative_damage Oxidative Damage ros->oxidative_damage Causes cellular_components Cellular Components (Proteins, Lipids, DNA) cellular_components->oxidative_damage cellular_response Cellular Response (e.g., Enzyme inactivation, Apoptosis) oxidative_damage->cellular_response Leads to

Caption: Mechanism of Chloramine-T induced cellular effects.

References

Stability and Decomposition of ChloraMine-T Hydrate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and decomposition pathways of Chloramine-T hydrate in aqueous solutions. The information presented herein is intended to support research, development, and quality control activities involving this versatile reagent.

Introduction

Chloramine-T (sodium N-chloro-p-toluenesulfonamide) is a widely utilized reagent known for its antiseptic, disinfectant, and oxidizing properties.[1] Its efficacy and safety in various applications, including drug development and formulation, are intrinsically linked to its stability in aqueous environments. When dissolved in water, this compound is a reactive compound, and its stability is influenced by several factors, most notably pH, temperature, and the presence of certain ions.[2] Understanding the kinetics and pathways of its decomposition is critical for ensuring its proper storage, handling, and application.

Aqueous Stability of this compound

The stability of Chloramine-T in aqueous solutions is highly dependent on the pH of the medium. Generally, solutions are more stable under alkaline conditions and exhibit significant degradation in acidic environments.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of Chloramine-T in aqueous solutions under various conditions.

ParameterConditionValueReference
Stability Strongly alkaline medium, up to 60°CQuite stable[2]
Stability 0.2-2 M Sulphuric or Perchloric Acid, 25-30°CNo loss in titre[2]
Degradation > 0.5 M Hydrochloric AcidLoss in titre increases with acid concentration[2]
Degradation pH 2.65 - 5.65Small but reproducible loss in oxidative titre[2]
Maximum Degradation pH 4.7Maximal loss in oxidative titre[2]

Decomposition Pathways

In aqueous solution, Chloramine-T undergoes two primary decomposition pathways: hydrolysis and disproportionation. These pathways lead to the formation of various species, influencing the solution's chemical properties and reactivity.

Hydrolysis

Chloramine-T hydrolyzes in water to form p-toluenesulfonamide (TSA) and hypochlorous acid (HOCl). HOCl is a potent oxidizing agent and is responsible for much of the antimicrobial and oxidative activity of Chloramine-T solutions.[1]

Reaction: CH₃C₆H₄SO₂NClNa + H₂O ⇌ CH₃C₆H₄SO₂NH₂ + NaOCl

Disproportionation

Under acidic conditions (pH 2.65-5.65), Chloramine-T can undergo disproportionation to form dichloramine-T (N,N-dichloro-p-toluenesulfonamide) and p-toluenesulfonamide.[2] This reaction is a key factor in the reduced stability of Chloramine-T in acidic media.

Reaction: 2 CH₃C₆H₄SO₂NCl⁻ + 2 H⁺ ⇌ CH₃C₆H₄SO₂NCl₂ + CH₃C₆H₄SO₂NH₂

The equilibrium between these species is pH-dependent. In strongly acidic solutions, the formation of dichloramine-T is favored, which can further decompose.

Decomposition Pathway Diagram

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_disproportionation Disproportionation (Acidic pH) ChloramineT Chloramine-T (CH₃C₆H₄SO₂NClNa) TSA p-Toluenesulfonamide (CH₃C₆H₄SO₂NH₂) ChloramineT->TSA + H₂O ChloramineT->TSA + H⁺ HOCl Hypochlorous Acid (HOCl) ChloramineT->HOCl + H₂O DichloramineT Dichloramine-T (CH₃C₆H₄SO₂NCl₂) ChloramineT->DichloramineT + H⁺

Decomposition pathways of Chloramine-T in aqueous solution.

Experimental Protocols for Stability Assessment

Accurate assessment of Chloramine-T stability requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and N,N-diethyl-p-phenylenediamine (DPD) colorimetric methods are commonly employed.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a precise method for quantifying Chloramine-T and its primary degradation product, p-toluenesulfonamide.

Objective: To determine the concentration of Chloramine-T and p-toluenesulfonamide in an aqueous sample.

Materials:

  • High-Performance Liquid Chromatograph with UV detector

  • Reversed-phase C18 column (e.g., 15 cm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and a suitable buffer (e.g., phosphate buffer)

  • Chloramine-T reference standard

  • p-Toluenesulfonamide reference standard

  • Reagent grade water

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and the buffer in a specified ratio (e.g., 40:60 v/v).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve Chloramine-T and p-toluenesulfonamide reference standards in the mobile phase to prepare stock solutions of known concentrations.

    • Prepare a series of working standard solutions by diluting the stock solutions to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dilute the aqueous Chloramine-T sample with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic elution with the prepared mobile phase

    • Flow Rate: Typically 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection: UV at a specified wavelength (e.g., 225 nm)

    • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify and quantify the peaks corresponding to Chloramine-T and p-toluenesulfonamide based on their retention times and the calibration curve.

DPD Colorimetric Method

The DPD method is a simpler and more rapid technique for determining the total available chlorine from Chloramine-T.

Objective: To determine the total chlorine concentration in an aqueous Chloramine-T sample.

Materials:

  • Spectrophotometer or colorimeter

  • DPD reagent (N,N-diethyl-p-phenylenediamine) in powder or solution form

  • Phosphate buffer solution

  • Potassium iodide (KI) solution (for total chlorine)

  • Sample cuvettes

  • Pipettes

Procedure:

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength to 515 nm.

  • Blank Preparation:

    • Fill a clean cuvette with deionized water (or the sample matrix without Chloramine-T) to zero the instrument.

  • Sample Preparation and Measurement:

    • Take a specific volume of the Chloramine-T solution (e.g., 10 mL).

    • Add the DPD reagent and the phosphate buffer to the sample.

    • For total chlorine measurement, add a small amount of potassium iodide.

    • Mix the solution gently and allow for color development (typically a few minutes).

    • Place the cuvette in the spectrophotometer and measure the absorbance.

  • Calculation:

    • Determine the concentration of total chlorine from a pre-established calibration curve prepared using standards of known chlorine concentration.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Processing A Prepare Aqueous Solution of Chloramine-T B Incubate under Controlled Conditions (pH, Temperature) A->B C Withdraw Aliquots at Time Intervals B->C D Sample Preparation (Dilution, Filtration) C->D E Analytical Measurement (HPLC or DPD) D->E F Quantify Concentration E->F G Plot Concentration vs. Time F->G H Determine Degradation Rate and Half-life G->H

A typical experimental workflow for assessing Chloramine-T stability.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter for its effective and safe use. This guide has outlined the primary factors influencing its stability, the key decomposition pathways of hydrolysis and disproportionation, and detailed protocols for its analytical determination. While a comprehensive quantitative dataset on its degradation kinetics is an area for further research, the information provided here serves as a valuable resource for scientists and professionals working with this important compound. By understanding and controlling the conditions that affect its stability, researchers can optimize formulations and applications to ensure desired efficacy and product quality.

References

Chloramine-T Hydrate: A Comprehensive Technical Guide to its Application as an Electrophilic Chlorine Source in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramine-T hydrate (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile and cost-effective reagent in organic synthesis.[1] It serves as a potent source of electrophilic chlorine, enabling a wide array of molecular transformations crucial for the synthesis of fine chemicals, pharmaceuticals, and complex molecular architectures.[1][2] This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in chlorination, oxidation, amination, and cyclization reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its practical implementation in a laboratory setting.

Introduction to this compound

This compound is a white, crystalline solid that is stable under normal conditions and readily soluble in water.[3] Its synthetic utility stems from the polarized N-Cl bond, which allows it to act as a source of an electrophilic chloronium ion (Cl⁺), a hypochlorite equivalent, and a nitrogen anion.[1][2] In aqueous solutions, Chloramine-T establishes a series of equilibria, forming active species such as hypochlorous acid (HOCl) and dichloramine-T, which are potent chlorinating and oxidizing agents.[3][4] This multifaceted reactivity makes it a valuable tool for a variety of organic transformations.[1]

Key Synthetic Applications

Electrophilic Chlorination of Heterocycles

Chloramine-T is an exceptionally efficient reagent for the C-3 chlorination of various imidazoheterocycles, such as imidazo[1,2-a]pyridines and benzo[d]imidazo[2,1-b]thiazoles.[4] This transformation is highly sought after as the resulting chloro-derivatives are versatile intermediates for further functionalization via cross-coupling reactions.[4]

Quantitative Data for Chlorination of Imidazo[1,2-a]pyridines:

SubstrateProductTime (min)Yield (%)Reference
8-Methyl-2-phenylimidazo[1,2-a]pyridine3-Chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine595[4]
8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine3-Chloro-8-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine572[4]
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine3-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine576[4]
2-(Naphthalen-1-yl)imidazo[1,2-a]pyridine3-Chloro-2-(naphthalen-1-yl)imidazo[1,2-a]pyridine592[4]

Quantitative Data for Chlorination of Benzo[d]imidazo[2,1-b]thiazoles:

SubstrateProductTime (min)Yield (%)Reference
2-Phenylbenzo[d]imidazo[2,1-b]thiazole3-Chloro-2-phenylbenzo[d]imidazo[2,1-b]thiazole588[4]
2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole3-Chloro-2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole591[4]
2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole3-Chloro-2-(3-nitrophenyl)benzo[d]imidazo[2,1-b]thiazole578[4]

Experimental Protocol for Chlorination of Imidazoheterocycles: [4]

  • To an oven-dried reaction tube, add the imidazoheterocycle substrate (0.5 mmol).

  • Add this compound (1.0 equiv., 0.5 mmol).

  • Stir the reaction mixture at room temperature under ambient air for 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (10 mL).

  • Filter the mixture to remove insoluble materials.

  • The filtrate can be concentrated and the crude product purified by column chromatography if necessary, although in many cases, the product is obtained in high purity after filtration.

Oxidation Reactions

Chloramine-T is a versatile oxidizing agent capable of converting a wide range of functional groups. A notable application is the selective oxidation of sulfides to sulfoxides, which are important intermediates in organic synthesis and are present in various biologically active molecules. The reaction is typically carried out under mild conditions, avoiding over-oxidation to the corresponding sulfone.

Quantitative Data for Oxidation of Sulfides to Sulfoxides:

SubstrateProductCatalystSolventTime (h)Yield (%)Reference
Methyl phenyl sulfideMethyl phenyl sulfoxideNoneAcetic Acid/H₂O₂198[5]
Diphenyl sulfideDiphenyl sulfoxideNoneAcetic Acid/H₂O₂1.596[5]
Dibenzyl sulfideDibenzyl sulfoxideNoneAcetic Acid/H₂O₂195[5]
TetrahydrothiopheneTetrahydrothiophene-1-oxideNoneAcetic Acid/H₂O₂190[5]

Note: While the provided reference uses H₂O₂ in acetic acid, Chloramine-T is also a well-established reagent for this transformation, often proceeding via in situ generated hypochlorite.

Experimental Protocol for Oxidation of Sulfides (General Procedure):

  • Dissolve the sulfide substrate (1.0 equiv.) in a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • Add this compound (1.0-1.2 equiv.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aziridination of Alkenes

The reaction of Chloramine-T with alkenes provides a direct route to N-tosylaziridines, which are valuable building blocks in organic synthesis. This transformation can be catalyzed by various transition metals or promoted by iodine.

Quantitative Data for Aziridination of Alkenes:

AlkeneCatalystSolventTime (h)Yield (%)Reference
Styrene[MnTMPyP4]IWater (pH 7)2493[6]
4-Chlorostyrene[MnTMPyP4]IWater (pH 7)2485[6]
Indene[MnTMPyP4]IWater (pH 7)2478[6]
(E)-StilbeneZrO(Dipic)(HMPA)₂Dichloromethane2491[7]
CyclohexeneZrO(Dipic)(HMPA)₂Dichloromethane2485[7]

Experimental Protocol for Manganese-Catalyzed Aziridination in Water: [6]

  • In a reaction vessel, dissolve the manganese-porphyrin catalyst (e.g., [MnTMPyP4]I) in the appropriate aqueous buffer (e.g., 75 mM phosphate buffer for pH 7.0).

  • Add the alkene substrate (e.g., styrene) to the solution.

  • Add this compound as the nitrogen source.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting aziridine by column chromatography.

Synthesis of Nitrogen-Containing Heterocycles

Chloramine-T facilitates the synthesis of various nitrogen-containing heterocycles. A prominent example is the generation of nitrilimines from aldehyde hydrazones, which then undergo in-situ [3+2] cycloaddition with alkenes to afford pyrazolines in good yields.[8]

Quantitative Data for Pyrazoline Synthesis:

Aldehyde HydrazoneAlkeneSolventTime (h)Yield (%)Reference
Benzaldehyde phenylhydrazoneStyreneEthanol370-90[8]
4-Chlorobenzaldehyde phenylhydrazoneAcrylonitrileEthanol370-90[8]
Acetaldehyde phenylhydrazoneMethyl acrylateEthanol370-90[8]

Experimental Protocol for Pyrazoline Synthesis: [8]

  • In a round-bottom flask, dissolve the aldehyde hydrazone (1.0 equiv.), the alkene (1.0 equiv.), and this compound (1.0 equiv.) in ethanol.

  • Reflux the reaction mixture for approximately 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired pyrazoline.

Mechanistic Considerations

The diverse reactivity of Chloramine-T stems from its ability to generate several active species in solution. The prevailing mechanism often depends on the reaction conditions, particularly the pH and the solvent.

Electrophilic_Chlorination_Mechanism Substrate Substrate (e.g., Imidazopyridine) Intermediate Wheland-type Intermediate Substrate->Intermediate + "Cl⁺" ActiveChlorine Active Chlorine Species (e.g., HOCl, TsNCl₂) Product Chlorinated Product Intermediate->Product Base -H⁺ Product->Base Experimental_Workflow Start Start Reagents Combine Substrate, Solvent, and Catalyst (if any) Start->Reagents Add_CAT Add this compound (portion-wise or in one go) Reagents->Add_CAT Reaction Stir at appropriate temperature (RT to reflux) Add_CAT->Reaction Monitor Monitor reaction (e.g., TLC, GC-MS) Reaction->Monitor Workup Aqueous Workup (Quenching, Extraction) Monitor->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification End End Purification->End

References

The Solubility Profile of Chloramine-T Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloramine-T hydrate, the sodium salt of N-chloro-4-methylbenzenesulfonamide, is a versatile and widely utilized compound in research and various industries. Its efficacy as a mild oxidizing agent, antiseptic, and disinfectant has established its importance in drug development, clinical applications, and water treatment.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in different organic solvents is paramount for its effective application in experimental design, formulation development, and quality control. This technical guide provides an in-depth overview of the solubility of this compound in a range of common organic solvents, alongside detailed experimental protocols for solubility determination.

Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents, a critical consideration for the preparation of stock solutions and reaction mixtures. The following table summarizes the available quantitative and qualitative solubility data.

SolventSolubility (mg/mL)Solubility ( g/100 mL)ClassificationReference(s)
Dimethyl Sulfoxide (DMSO)151.5Soluble[2][3][4]
Dimethylformamide (DMF)101.0Soluble[2][3][4]
Ethanol50.5Soluble[2][3][4]
95% Alcohol (at 20°C)757.5Freely Soluble[5]
Water (at 25°C)15015Freely Soluble[5]
Phosphate-Buffered Saline (PBS, pH 7.2)50.5Soluble[2][3]
Benzene--Insoluble/Practically Insoluble[5][6]
Chloroform--Insoluble/Practically Insoluble[5][6]
Ether--Insoluble/Practically Insoluble[5][6]

Note: The terms "Soluble," "Freely Soluble," and "Insoluble" are based on general classifications. The quantitative data provides more precise information for experimental use.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent. This protocol is based on the principles outlined in established guidelines such as the OECD Guideline 105 and USP General Chapter <1236>.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a validated analytical instrument for quantification

  • Standard laboratory glassware

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solid. This may take several hours to days, and preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the sample at a controlled temperature.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the working range of the analytical method. Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the organic solvent, expressed in mg/mL or other appropriate units. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Shake-Flask Solubility Determination Workflow cluster_separation Phase Separation prep Add excess this compound to a known volume of solvent equilibrate Agitate at a constant temperature until equilibrium prep->equilibrate centrifuge Centrifuge the sample equilibrate->centrifuge Separate Phases filter Filter the supernatant centrifuge->filter quantify Quantify concentration using HPLC or other validated method filter->quantify Analyze Sample

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

This technical guide provides essential solubility data and a standardized experimental protocol for this compound. For researchers and professionals in drug development and related scientific fields, this information is crucial for the accurate preparation of solutions, the design of new synthetic routes, and the development of novel formulations. Adherence to standardized protocols for solubility determination will ensure the generation of reliable and reproducible data, which is fundamental to advancing scientific research and development.

References

A Comprehensive Technical Guide to the Safe Handling of ChloraMine-T Hydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloramine-T hydrate, a versatile reagent utilized in organic synthesis and as a disinfectant, requires stringent safety protocols due to its hazardous properties.[1][2] This guide provides an in-depth overview of the necessary precautions and handling procedures to ensure a safe laboratory environment.

Understanding the Hazards

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[3][4][5] It is harmful if swallowed and may cause respiratory sensitization, leading to allergy or asthma-like symptoms upon inhalation.[3][4][5] A critical hazard is its reactivity with acids, which liberates toxic chlorine gas.[4][6][7] The anhydrous form is known to be explosive when heated.[8]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Appearance White to slightly yellow crystalline powder[8][9][10]
Odor Slight chlorine-like odor[6][8]
Molecular Formula C₇H₇ClNNaO₂S·3H₂O[6]
Molecular Weight 281.69 g/mol (trihydrate)[1]
Melting Point 167-177 °C (decomposes)[6][8]
Solubility Soluble in water and ethyl alcohol; Insoluble in benzene and ethers[2]
pH 8.0 - 10.0 (5% aqueous solution)[6]
Flash Point 192 °C (closed cup)[8][10]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[4][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical protective suit.[4][5][6]
Respiratory Protection A NIOSH-approved respirator with a particulate filter is required when dust is generated.[4][6]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for minimizing risks.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][6][7]

  • Avoid Dust Formation: Take care to avoid the generation of dust during handling.[4][5]

  • Grounding: Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.

  • Avoid Incompatibilities: Keep away from acids, strong oxidizing agents, and combustible materials.[4][6][10] Contact with acids liberates toxic chlorine gas.[4][6][7]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6][7]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere as it is air-sensitive.[6]

  • Segregation: Store separately from acids and foodstuff.[8][12]

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5][6]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5][6]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][6]
Accidental Release
  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE and contain the spill.

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] Moisten the spilled material with water to prevent dusting if appropriate.

  • Decontamination: Clean the spill area with water.

Fire Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: A solid water stream may be inefficient.

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases, including chlorine, hydrogen chloride, nitrogen oxides, and sulfur oxides.[7][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Toxicological Data

Toxicity MetricValueSpecies
LD50 Oral 935 mg/kgRat
LDLo (Intravenous) 25 mg/kg[13]Rabbit
LDLo (Subcutaneous) 900 mg/kg[13]Guinea pig

Experimental Protocols: Safe Handling Workflows

While detailed experimental protocols for determining the fundamental reactivity and toxicology of this compound are proprietary and not publicly available, the following workflows, derived from safety data sheets, outline the procedural steps for safe handling in a laboratory setting.

Chloramine_T_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Assess_Risks Assess Risks and Hazards Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Don_PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Solid Carefully Weigh Solid (Avoid Dust Generation) Prepare_Workspace->Weigh_Solid Dissolve Dissolve in Appropriate Solvent Weigh_Solid->Dissolve Perform_Reaction Perform Reaction Under Controlled Conditions Dissolve->Perform_Reaction Quench_Reaction Quench Reaction (if necessary) Perform_Reaction->Quench_Reaction Dispose_Waste Dispose of Waste in Designated Container Quench_Reaction->Dispose_Waste Clean_Glassware Clean Glassware and Workspace Dispose_Waste->Clean_Glassware Remove_PPE Remove and Dispose of PPE Properly Clean_Glassware->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Standard Laboratory Handling Workflow for this compound.

Emergency_Response_Workflow cluster_spill Accidental Spill cluster_exposure Personnel Exposure Evacuate_Area Evacuate Immediate Area Alert_Supervisor Alert Laboratory Supervisor Evacuate_Area->Alert_Supervisor Don_Full_PPE Don Full PPE (Respirator, Gloves, Suit) Alert_Supervisor->Don_Full_PPE Contain_Spill Contain Spill with Inert Material Don_Full_PPE->Contain_Spill Collect_Spill Carefully Collect Spilled Material Contain_Spill->Collect_Spill Dispose_Spill Dispose of in Hazardous Waste Collect_Spill->Dispose_Spill Decontaminate Decontaminate Spill Area Dispose_Spill->Decontaminate Remove_from_Source Remove Individual from Exposure Source Initiate_First_Aid Initiate Appropriate First Aid (Eye Wash, Safety Shower) Remove_from_Source->Initiate_First_Aid Remove_Contaminated_Clothing Remove Contaminated Clothing Initiate_First_Aid->Remove_Contaminated_Clothing Seek_Medical_Attention Seek Immediate Medical Attention Remove_Contaminated_Clothing->Seek_Medical_Attention

Emergency Response Workflow for this compound Incidents.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] Do not allow the product to enter drains or the environment.[3][4]

Conclusion

This compound is a valuable laboratory chemical that can be handled safely by adhering to the comprehensive precautions outlined in this guide. A thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and strict adherence to safe handling and emergency procedures are paramount for the protection of all laboratory personnel.

References

Methodological & Application

Application Notes and Protocols for Protein Radioiodination using the Chloramine-T Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radioiodination of proteins using the Chloramine-T method. This method is a widely used technique for labeling proteins with radioactive iodine, primarily for applications in radioimmunoassays (RIAs), receptor binding studies, and other sensitive detection methods.[1][2] The protocol has been optimized to ensure high radiochemical yield and purity while minimizing potential damage to the protein.

The Chloramine-T method is an oxidative process where Chloramine-T (N-chloro-p-toluenesulfonamide) is used to oxidize radioactive iodide (e.g., Na¹²⁵I) to a more reactive electrophilic species.[3] This reactive iodine then substitutes onto the aromatic ring of tyrosine residues and, to a lesser extent, histidine residues within the protein structure. The reaction is rapid and is terminated by the addition of a reducing agent, such as sodium metabisulfite, which quenches the unreacted iodine and Chloramine-T.[3]

While effective, the strong oxidizing nature of Chloramine-T can potentially lead to denaturation or damage of the protein if not carefully controlled.[4][5][6] Therefore, optimizing reaction parameters such as reagent concentrations, incubation time, and temperature is crucial to maintain the biological activity and integrity of the labeled protein.[3][7]

Experimental Workflow

The overall experimental workflow for protein radioiodination using the Chloramine-T method is depicted below. It involves preparation of reagents, the labeling reaction, and purification of the radiolabeled protein, followed by quality control checks.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Radioiodination Reaction cluster_purification 3. Purification cluster_qc 4. Quality Control prep_protein Prepare Protein Solution mix_reagents Mix Protein, Na¹²⁵I, and Buffer prep_protein->mix_reagents prep_na125i Prepare Na¹²⁵I prep_na125i->mix_reagents prep_chloramine Prepare Chloramine-T Solution add_chloramine Initiate Reaction: Add Chloramine-T prep_chloramine->add_chloramine prep_meta Prepare Sodium Metabisulfite Solution terminate Terminate Reaction: Add Sodium Metabisulfite prep_meta->terminate prep_buffer Prepare Buffers prep_buffer->mix_reagents mix_reagents->add_chloramine incubate Incubate (e.g., 60 seconds) add_chloramine->incubate incubate->terminate load_column Load Reaction Mixture onto Purification Column (e.g., PD-10) terminate->load_column elute Elute and Collect Fractions load_column->elute measure_radioactivity Measure Radioactivity of Fractions elute->measure_radioactivity tca_precipitation Assess Radiochemical Purity (e.g., TCA Precipitation) measure_radioactivity->tca_precipitation calculate_yield Calculate Labeling Yield and Specific Activity tca_precipitation->calculate_yield

Caption: Experimental workflow for protein radioiodination.

Materials and Reagents

Ensure all work with radioactive materials is conducted in a designated and properly shielded fume hood, following all institutional and local radiation safety guidelines.[8]

Reagent/MaterialSupplier ExampleCatalog Number Example
Protein to be labeled (e.g., IGF, BSA)GroPep Bioreagents, Sigma-
Sodium Iodide (Na¹²⁵I)GE HealthcareIMS30
Chloramine-TSigmaC9887
Sodium Metabisulfite (Na₂S₂O₅)Sigma-
PD-10 Desalting ColumnsGE Healthcare17-0851-01
Sodium Phosphate (NaH₂PO₄·2H₂O)--
Sodium Chloride (NaCl)--
Bovine Serum Albumin (BSA, RIA Grade)Sigma-
Hydrochloric Acid (HCl)--
Trichloroacetic Acid (TCA)--
Sodium Hydroxide (NaOH)--
General laboratory items (tubes, racks, etc.)--

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins. The following example is based on the radioiodination of Insulin-like Growth Factor (IGF).[8]

1. Preparation of Reagents

  • Protein Solution: Reconstitute lyophilized protein (e.g., 10 µg of IGF) in 50 µl of 10 mM HCl and let it stand for 30 minutes at room temperature.[8]

  • 0.5 M Sodium Phosphate Buffer (pH 7.5): Dissolve 7.8 g of Sodium Monophosphate Dihydrate (NaH₂PO₄·2H₂O) in 90 ml of Milli-Q water. Adjust the pH to 7.5 with 1 M NaOH and bring the final volume to 100 ml.[8]

  • Chloramine-T Working Solution (0.4 mg/ml): Prepare immediately before use. Dissolve 10 mg of Chloramine-T in 1 ml of distilled water to make a 10 mg/ml stock solution. Dilute 40 µl of the stock solution with 960 µl of distilled water.[8]

  • Sodium Metabisulfite Solution (0.6 mg/ml): Prepare immediately before use. Dissolve 10 mg of sodium metabisulfite in 1 ml of distilled water to make a 10 mg/ml stock solution. Dilute 60 µl of the stock solution with 940 µl of distilled water.[8]

  • Chromatography Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 0.25% w/v BSA, pH 6.5): In 500 ml of Milli-Q water, dissolve 3.9 g of NaH₂PO₄·2H₂O, 4.383 g of NaCl, and 1.25 g of BSA. Adjust the pH to 6.5 with 1 M NaOH.[8]

2. Radioiodination Reaction

The following steps should be performed in a lead-shielded fume hood.

  • To the tube containing the 50 µl of reconstituted protein, add 50 µl of 0.5 M Sodium Phosphate Buffer (pH 7.5).[8]

  • Carefully add approximately 1 mCi of Na¹²⁵I to the reaction tube.[8]

  • Initiate the reaction by adding 20 µl of the 0.4 mg/ml Chloramine-T working solution and start a timer immediately.[8]

  • Gently mix the contents of the tube.[8]

  • Allow the reaction to proceed for 60 seconds.[8]

  • Terminate the reaction by adding 20 µl of the 0.6 mg/ml sodium metabisulfite solution and mix gently. Let the tube stand for 5 minutes.[8]

3. Purification of the Radiolabeled Protein

Purification is essential to remove unreacted iodide and other reaction by-products.[1] Gel filtration chromatography is a common method.[1]

  • Equilibrate a PD-10 column with the chromatography buffer.

  • Dilute the iodination reaction mixture with 300 µl of chromatography buffer.[8]

  • Load the diluted reaction mixture onto the equilibrated PD-10 column and allow it to enter the column bed.[8]

  • Wash the column with 3 x 500 µl of chromatography buffer to ensure the entire sample enters the column.[8]

  • Elute the column with chromatography buffer and collect fractions (e.g., 60 fractions of 30 seconds each).[8]

4. Quality Control

  • Determination of Radioactivity: Measure the gamma radioactivity in a small aliquot (e.g., 5 µl) of each collected fraction using a gamma counter. Plot the radioactivity versus the fraction number to identify the peak corresponding to the labeled protein and the peak of free iodide.[8]

  • Radiochemical Purity (TCA Precipitation): To determine the percentage of protein-bound radioactivity, perform a trichloroacetic acid (TCA) precipitation.[8]

    • To a diluted sample from each peak fraction, add TCA to a final concentration of 10% (w/v).[8]

    • Incubate on ice for at least 30 minutes to precipitate the protein.[8]

    • Centrifuge to pellet the precipitated protein.[8]

    • Separate the supernatant and the pellet and count the radioactivity in each.[8]

    • Calculate the percentage of TCA precipitable radioactivity: (Counts in Pellet / (Counts in Pellet + Counts in Supernatant)) * 100. Fractions with >95% TCA precipitable counts are typically pooled for use.[8]

  • Calculation of Specific Activity: The specific activity (radioactivity per unit mass of protein) can be calculated based on the amount of protein and radioactive iodide used in the reaction and the yield of the labeled product.[1]

Summary of Quantitative Data

The following table summarizes key quantitative parameters for the Chloramine-T radioiodination protocol.

ParameterValueReference
Reagent Concentrations
Protein (IGF)10 µg in 50 µl[8]
Na¹²⁵I~1 mCi[8]
Chloramine-T (working solution)0.4 mg/ml[8]
Sodium Metabisulfite (working solution)0.6 mg/ml[8]
Reaction Conditions
Reaction Volume (initial)~130 µlCalculated from[8]
Incubation Time60 seconds[3][8]
Incubation TemperatureRoom Temperature or 2°C[3][8]
Purification
Column TypePD-10 (Sephadex G-25)[8][9]
Quality Control
Desired Radiochemical Purity>95% TCA precipitable[8]

Signaling Pathways and Logical Relationships

The Chloramine-T method is a direct chemical modification of the protein and does not directly involve biological signaling pathways. The logical relationship of the key steps is a sequential process of oxidation, electrophilic substitution, and reduction, as illustrated in the workflow diagram. The success of the labeling depends on the careful control of these chemical reactions to maximize the incorporation of radioiodine while preserving the protein's native conformation and biological activity. It is crucial to validate that the labeled protein retains its intended biological function, such as receptor binding or immunoreactivity.[1]

References

Application Notes and Protocols for ChloraMine-T Hydrate in Disinfection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T hydrate is a versatile, stable, and effective broad-spectrum antimicrobial agent. It is utilized across various fields for disinfection, including in research laboratories, healthcare settings, and aquaculture.[1][2] Its efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, viruses, fungi, and spores, makes it a valuable tool in disinfection studies.[2] These application notes provide detailed protocols for the use of this compound in disinfection assays, guidance on data interpretation, and essential safety information.

Mechanism of Action

Chloramine-T's antimicrobial activity stems from its ability to release active chlorine in the form of hypochlorous acid (HOCl) when dissolved in water.[3] This process, detailed in the signaling pathway diagram below, leads to the oxidative destruction of microbial cellular components. Additionally, the sulfonamide moiety of the molecule contributes to its antimicrobial properties, acting in a manner similar to sulfa drugs by interfering with microbial metabolic pathways.[1][2] This dual mechanism of action helps to prevent the development of microbial resistance.[1]

ChloramineT_Mechanism cluster_solution Aqueous Solution cluster_reaction Chemical Reaction cluster_action Antimicrobial Action ChloramineT This compound Hydrolysis Hydrolysis ChloramineT->Hydrolysis Dissolves H2O Water (H₂O) H2O->Hydrolysis HOCl Hypochlorous Acid (HOCl) (Active Chlorine) Hydrolysis->HOCl Sulfonamide p-Toluenesulfonamide Hydrolysis->Sulfonamide Oxidation Oxidation of Cellular Components (Proteins, Enzymes) HOCl->Oxidation MetabolicInterference Metabolic Interference Sulfonamide->MetabolicInterference CellDeath Microbial Cell Death Oxidation->CellDeath MetabolicInterference->CellDeath

Caption: Mechanism of action of this compound in aqueous solution.

Safety and Handling Precautions

This compound is a hazardous substance and requires careful handling to ensure personnel safety. Always consult the Safety Data Sheet (SDS) before use.[4][5][6][7][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][5][7]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat or other protective clothing.[4][5]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[4][7]

Handling and Storage:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4][7]

  • Avoid creating dust.

  • Keep the container tightly closed when not in use.[4][5]

  • Store in a cool, dry, and dark place, away from acids and combustible materials.[6][8] Contact with acids liberates toxic gas.[4][5]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound against various microorganisms as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against Candida Species

Candida SpeciesMIC (mmol/L)MFC (mmol/L)
C. albicans1.38 - 5.54Not Specified
Other Candida spp.1.38 - 5.54Not Specified

Source: Based on data for a range of Candida strains.[9]

Table 2: General Disinfection Concentrations

ApplicationConcentration (% w/v)Concentration (ppm)Target Organisms
Standard Surface Disinfection0.1%1,000General Bacteria & Viruses
Routine Surface Disinfection0.5%5,000General Bacteria & Viruses
Rapid Surface Disinfection2.0%20,000General Bacteria & Viruses
Equipment Disinfection (Aquaculture)0.1%1,000Koi Herpes Virus (KHV), Gyrodactylus salaris
Dental Stone Additive0.5%5,000Candida albicans

Source: Compiled from various sources.[10][11]

Experimental Protocols

Preparation of this compound Stock Solutions

A standard procedure for preparing a stock solution of Chloramine-T is to dissolve 4.00 g of this compound in 1000 mL of analytical grade water to achieve a concentration of 1000 mg/L (1000 ppm) of total chlorine. For disinfection assays, solutions are typically prepared as a percentage weight by volume (% w/v).

Materials:

  • This compound powder

  • Sterile deionized or distilled water

  • Sterile glassware (volumetric flasks, beakers)

  • Calibrated analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the desired concentration and volume of the stock solution.

  • Accurately weigh the required amount of this compound powder using an analytical balance.

  • Add the powder to a sterile beaker containing a magnetic stir bar and approximately 80% of the final volume of sterile water.

  • Stir the solution on a magnetic stirrer until the powder is completely dissolved.

  • Transfer the solution to a sterile volumetric flask.

  • Rinse the beaker with a small amount of sterile water and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume with sterile water.

  • Stopper the flask and invert it several times to ensure thorough mixing.

  • Store the stock solution in a cool, dark place. Aqueous solutions are generally stable for one day when refrigerated.

General Disinfection Efficacy Assay (Suspension Test)

This protocol is a general guideline for assessing the bactericidal or fungicidal activity of this compound in a suspension.

Disinfection_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_neutralization Neutralization & Plating cluster_analysis Analysis PrepMicrobe Prepare Microbial Suspension (e.g., 10⁸ CFU/mL) Mix Mix Microbial Suspension with Disinfectant Solution PrepMicrobe->Mix PrepDisinfectant Prepare Chloramine-T Solution (Test Concentrations) PrepDisinfectant->Mix PrepControls Prepare Controls (Positive, Negative, Neutralizer) Incubate Incubate for Defined Contact Time Mix->Incubate Neutralize Neutralize Disinfectant (e.g., Sodium Thiosulfate) Incubate->Neutralize SerialDilute Perform Serial Dilutions Neutralize->SerialDilute Plate Plate Dilutions onto Growth Medium SerialDilute->Plate IncubatePlates Incubate Plates (e.g., 24-48h) Plate->IncubatePlates CountColonies Count Colonies (CFU) IncubatePlates->CountColonies CalculateReduction Calculate Log Reduction CountColonies->CalculateReduction

Caption: General workflow for a disinfection efficacy suspension test.

Materials:

  • Prepared this compound solutions at various concentrations.

  • Overnight culture of the test microorganism (e.g., E. coli, S. aureus, C. albicans).

  • Sterile saline or phosphate-buffered saline (PBS).

  • Neutralizing solution (e.g., sterile sodium thiosulfate solution).

  • Appropriate sterile growth medium (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Sterile test tubes, pipettes, and Petri dishes.

  • Incubator.

  • Vortex mixer.

Procedure:

  • Prepare Microbial Suspension:

    • Harvest cells from an overnight culture by centrifugation.

    • Wash the cell pellet with sterile saline or PBS.

    • Resuspend the cells in saline or PBS to a standardized concentration (e.g., 1 x 10⁸ CFU/mL).

  • Exposure:

    • In a sterile test tube, mix a defined volume of the microbial suspension with a defined volume of the Chloramine-T solution (e.g., 0.1 mL of microbial suspension into 9.9 mL of disinfectant solution).

    • Simultaneously, prepare a positive control by adding the same volume of microbial suspension to sterile saline or PBS instead of the disinfectant.

    • Incubate the test and control tubes for the desired contact time (e.g., 1, 5, 10, 30 minutes) at a controlled temperature.

  • Neutralization and Plating:

    • After the specified contact time, transfer a defined volume of the mixture from the test tube to a tube containing the neutralizing solution to stop the antimicrobial action of the Chloramine-T.

    • Perform serial ten-fold dilutions of the neutralized mixture and the positive control in sterile saline or PBS.

    • Plate a defined volume (e.g., 0.1 mL) of each dilution onto the appropriate growth medium in Petri dishes.

  • Incubation and Analysis:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for yeast).

    • Count the number of colony-forming units (CFUs) on the plates.

    • Calculate the log reduction in viable microorganisms for each concentration and contact time compared to the positive control. A common acceptance criterion for disinfection is a ≥ 3-log₁₀ (99.9%) reduction in the microbial population.

Data Interpretation and Troubleshooting

  • No Zone of Inhibition in Agar Diffusion Assays: This could indicate that the concentration of Chloramine-T is too low, the microorganism is resistant, or the disinfectant is not diffusing well through the agar.

  • Inconsistent Colony Counts: Ensure proper mixing and accurate pipetting during serial dilutions. Use freshly prepared solutions for each experiment.

  • Toxicity to Cell Cultures in Virucidal Assays: Perform a cytotoxicity control to determine the concentration of Chloramine-T that is toxic to the host cells used for viral propagation.[12]

  • Ineffectiveness against Biofilms: Sessile microorganisms within a biofilm are often more resistant to disinfectants than their planktonic counterparts. Higher concentrations and longer contact times may be necessary to effectively eradicate biofilms.[13][14]

By following these protocols and safety guidelines, researchers can effectively utilize this compound in disinfection assays to obtain reliable and reproducible results.

References

Application Notes and Protocols for Chloramine-T Hydrate in the Synthesis of Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa is a critical enzyme in the coagulation cascade, making it a prime target for the development of anticoagulant therapies to treat and prevent thromboembolic diseases. The synthesis of small molecule inhibitors of Factor Xa often involves the construction of nitrogen-containing heterocyclic scaffolds. Chloramine-T hydrate is a versatile and cost-effective reagent that serves as a source of electrophilic chlorine and a nitrogen anion, facilitating various cyclization and amination reactions.[1][2] This document provides detailed protocols and application notes for the use of this compound in the synthesis of heterocyclic cores relevant to Factor Xa inhibitors, with a specific focus on pyrazole and 1,3,4-oxadiazole moieties.

Mechanism of Action: Factor Xa Inhibition

Factor Xa inhibitors function by binding to the active site of Factor Xa, thereby preventing the conversion of prothrombin to thrombin. This interruption of the coagulation cascade reduces the formation of fibrin clots.

FactorXa_Pathway Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin Thrombin Factor Xa->Thrombin Catalyzes conversion Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Catalyzes conversion Fibrinogen Fibrinogen Fibrinogen->Fibrin Clot Factor Xa Inhibitor Factor Xa Inhibitor Factor Xa Inhibitor->Factor Xa Inhibits

Caption: Signaling pathway of the coagulation cascade and the inhibitory action of Factor Xa inhibitors.

Experimental Protocols

While published syntheses of prominent Factor Xa inhibitors like Apixaban may not explicitly detail the use of Chloramine-T, its known reactivity in forming pyrazole and oxadiazole rings from hydrazones and other precursors allows for its application in the synthesis of key intermediates.[1][2] Below are exemplary protocols based on established methodologies for the synthesis of such heterocyclic cores.

Protocol 1: Synthesis of a Pyrazole Intermediate via Oxidative Cyclization

This protocol describes a plausible synthesis of a 1,5-diarylpyrazole core, a common feature in Factor Xa inhibitors, using this compound as an oxidizing agent for the cyclization of a chalcone phenylhydrazone precursor.

Reaction Scheme:

Chalcone Phenylhydrazone → 1,5-Diarylpyrazole

Materials:

  • Chalcone phenylhydrazone derivative (1.0 eq)

  • This compound (1.2 eq)

  • Ethanol (anhydrous)

  • Sodium chloride (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chalcone phenylhydrazone derivative (1.0 eq) in anhydrous ethanol (20 mL/mmol of hydrazone), add this compound (1.2 eq).

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The precipitated sodium chloride is removed by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 1,5-diarylpyrazole.

Quantitative Data Summary (Exemplary):

ParameterValueReference
Reaction Time3-4 hours[2]
Yield70-90%[2]
Purity (post-chromatography)>95%Assumed based on standard purification
Protocol 2: Synthesis of a 1,3,4-Oxadiazole Intermediate

This protocol outlines the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole from an N-acylhydrazone using this compound.

Reaction Scheme:

N-Acylhydrazone → 2,5-Disubstituted-1,3,4-oxadiazole

Materials:

  • N-acylhydrazone derivative (1.0 eq)

  • This compound (1.1 eq)

  • Ethanol (absolute)

  • Sodium chloride (byproduct)

  • Distilled water

Procedure:

  • Suspend the N-acylhydrazone (1.0 eq) in absolute ethanol (15 mL/mmol of hydrazone).

  • Add this compound (1.1 eq) to the suspension.

  • Reflux the reaction mixture for 5-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 2,5-disubstituted-1,3,4-oxadiazole.

Quantitative Data Summary (Exemplary):

ParameterValueReference
Reaction Time5-6 hoursBased on analogous reactions
Yield82-94%[3]
Purity (post-recrystallization)>98%Assumed based on standard purification

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of Pyrazole Intermediate Start Start Reactants Chalcone Phenylhydrazone This compound Ethanol Start->Reactants Reaction Reflux for 3-4 hours Reactants->Reaction Workup Filtration of NaCl Solvent Evaporation Liquid-Liquid Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,5-Diarylpyrazole Purification->Product

Caption: A representative experimental workflow for the synthesis of a pyrazole intermediate using this compound.

Concluding Remarks

This compound is a valuable reagent for the synthesis of heterocyclic structures that are integral to many Factor Xa inhibitors. The protocols provided herein offer a foundation for researchers to explore its application in the development of novel anticoagulant agents. The mild reaction conditions, good to excellent yields, and the cost-effectiveness of Chloramine-T make it an attractive choice for both academic and industrial research in medicinal chemistry. Further optimization of reaction parameters may be necessary depending on the specific substrates used.

References

Application Notes and Protocols: Chloramine-T Hydrate as a Catalyst in Aminohydroxylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of vicinal amino alcohols is a cornerstone in medicinal chemistry and drug development, as this structural motif is a key pharmacophore in a multitude of biologically active molecules. The Sharpless Asymmetric Aminohydroxylation (AA) reaction stands out as a powerful and reliable method for the stereoselective synthesis of these valuable compounds from simple olefins. At the heart of this transformation is the use of a nitrogen source, with Chloramine-T hydrate being a commercially available, cost-effective, and highly effective reagent for this purpose. In conjunction with an osmium catalyst and a chiral ligand, this compound facilitates the syn-selective addition of a hydroxyl group and a tosyl-protected amine across a double bond, often with high yields and excellent enantioselectivity.[1]

These application notes provide a comprehensive overview of the use of this compound in osmium-catalyzed aminohydroxylation reactions, including detailed experimental protocols, a summary of reaction scope, and a visualization of the catalytic cycle.

Data Presentation: Substrate Scope and Performance

The Sharpless Asymmetric Aminohydroxylation using this compound has been successfully applied to a wide range of olefin substrates. The choice of chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the addition, leading to the formation of the desired enantiomer. The following tables summarize the performance of the reaction with various representative alkenes.

Alkene SubstrateChiral LigandProductYield (%)Enantiomeric Excess (ee, %)
Terminal Alkenes
Styrene(DHQ)₂PHAL(R)-2-Amino-1-phenylethanol derivative8598
1-Decene(DHQD)₂PHAL(S)-2-Amino-1-decanol derivative7096
Disubstituted Alkenes (E)
(E)-Stilbene(DHQ)₂PHAL(1R,2R)-1,2-Diphenyl-1,2-ethanediamine derivative9299
(E)-Cinnamate Esters(DHQD)₂PHALPhenylisoserine derivative95>99
Disubstituted Alkenes (Z)
(Z)-Stilbene(DHQ)₂PHAL(1R,2S)-1,2-Diphenyl-1,2-ethanediamine derivative8895
Trisubstituted Alkenes
α-Methylstyrene(DHQ)₂PHAL2-Amino-1-phenyl-2-propanol derivative6590

Table 1: Asymmetric Aminohydroxylation of Various Olefins using this compound. The table showcases the versatility of the reaction with different classes of alkenes and the high degree of stereocontrol achievable with the appropriate chiral ligand. The yields and enantiomeric excess values are representative examples from the literature.

Experimental Protocols

The following protocols provide a general framework for performing the Sharpless Asymmetric Aminohydroxylation reaction using this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: Asymmetric Aminohydroxylation of Styrene

Materials:

  • Styrene

  • Chloramine-T trihydrate

  • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

  • (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add (DHQ)₂PHAL (0.05 mmol) and potassium osmate(VI) dihydrate (0.04 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Stir the mixture at room temperature until the catalyst components dissolve.

  • Add Chloramine-T trihydrate (1.1 mmol) to the solution and stir for an additional 5 minutes.

  • Add styrene (1.0 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding sodium sulfite (1.5 g) and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-tosylated amino alcohol.

Protocol 2: General Procedure for Asymmetric Aminohydroxylation of Olefins

Procedure:

  • In a suitable reaction vessel, a mixture of tert-butanol and water (1:1, 0.1 M with respect to the olefin) is prepared.

  • The chiral ligand (e.g., (DHQD)₂PHAL, 1-5 mol%) and potassium osmate(VI) dihydrate (1-4 mol%) are added and stirred until dissolved.

  • Chloramine-T trihydrate (1.1-1.5 equivalents) is added, and the mixture is stirred for 5-10 minutes.

  • The olefin (1.0 equivalent) is added, and the reaction is stirred at the desired temperature (typically 0 °C to room temperature).

  • The reaction progress is monitored by an appropriate analytical technique (TLC, GC, or LC-MS).

  • Once the reaction is complete, it is quenched with an aqueous solution of sodium sulfite.

  • The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are washed, dried, and concentrated.

  • The product is purified by chromatography or recrystallization.

Mandatory Visualizations

Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation

Sharpless_Aminohydroxylation cluster_cycle Catalytic Cycle cluster_catalyst_formation Catalyst Formation OsVIII_imide [L]OsO₃(NTs) Cycloaddition [3+2] Cycloaddition OsVIII_imide->Cycloaddition Alkene Alkene (R₁CH=CHR₂) Alkene->Cycloaddition OsVI_azaglycolate Os(VI) Azaglycolate Intermediate Cycloaddition->OsVI_azaglycolate Hydrolysis Hydrolysis OsVI_azaglycolate->Hydrolysis Amino_Alcohol vic-Amino Alcohol Hydrolysis->Amino_Alcohol OsVI_complex [L]OsO₂(OH)₂ Hydrolysis->OsVI_complex H₂O Reoxidation Reoxidation Reoxidation->OsVIII_imide Chloramine-T - TsNH₂ OsVI_complex->Reoxidation OsO4 OsO₄ Initial_Complex [L]OsO₄ OsO4->Initial_Complex Ligand Chiral Ligand (L) Ligand->Initial_Complex ChloramineT Chloramine-T (TsNClNa) Initial_Complex->OsVIII_imide Chloramine-T

Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Experimental Workflow for Asymmetric Aminohydroxylation

Experimental_Workflow start Start dissolve_catalyst Dissolve K₂OsO₄·2H₂O and Chiral Ligand in t-BuOH/H₂O start->dissolve_catalyst add_chloramine_t Add this compound dissolve_catalyst->add_chloramine_t add_olefin Add Olefin Substrate add_chloramine_t->add_olefin reaction Stir at appropriate temperature (Monitor by TLC/GC) add_olefin->reaction quench Quench with Na₂SO₃ solution reaction->quench extraction Extract with Organic Solvent quench->extraction workup Wash, Dry, and Concentrate extraction->workup purification Purify by Chromatography or Recrystallization workup->purification product Isolated Vicinal Amino Alcohol purification->product

Caption: General experimental workflow for the Sharpless AA reaction.

References

Application Notes and Protocols: Deprotection of Thio Groups in Organic Molecules Using Chloramine-T Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl functionalities as thioacetals, such as 1,3-dithiolanes and 1,3-dithianes, is a cornerstone strategy in multi-step organic synthesis. The stability of these thio-protected groups under both acidic and basic conditions makes them invaluable. However, the efficient and mild regeneration of the parent carbonyl group is equally crucial. Chloramine-T hydrate (sodium N-chloro-p-toluenesulfonamide trihydrate), a commercially available, inexpensive, and stable solid, serves as an effective oxidizing agent for the deprotection of these thio groups.[1] Its utility lies in its ability to facilitate the cleavage of the carbon-sulfur bonds under relatively mild conditions, regenerating the desired ketone or aldehyde. This document provides detailed application notes and experimental protocols for this transformation.

Chloramine-T acts as a source of electrophilic chlorine, which is key to its reactivity.[2][3] The deprotection of thioacetals using Chloramine-T offers a valuable alternative to methods that employ heavy metals or harsher oxidizing agents.

Data Presentation

The following table summarizes the deprotection of various 1,3-dithiolanes and 1,3-dithianes to their corresponding carbonyl compounds using this compound. The data is compiled from foundational studies on this methodology.

EntrySubstrate (Thioacetal/Thioketal)Product (Carbonyl Compound)Yield (%)
12-Phenyl-1,3-dithiolaneBenzaldehyde85
22-(p-Methoxyphenyl)-1,3-dithiolanep-Anisaldehyde90
32-(p-Nitrophenyl)-1,3-dithiolanep-Nitrobenzaldehyde88
42,2-Diphenyl-1,3-dithiolaneBenzophenone92
5Cyclohexanone ethylene thioketalCyclohexanone80
62-Methyl-2-phenyl-1,3-dithiolaneAcetophenone87
72-Heptyl-1,3-dithiolaneOctanal75
82-Phenyl-1,3-dithianeBenzaldehyde82

Yields are of isolated and purified products.

Experimental Protocols

General Protocol for the Deprotection of Thioacetals using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substrate (1,3-dithiolane or 1,3-dithiane derivative)

  • Chloramine-T trihydrate

  • Aqueous ethanol (e.g., 75% EtOH in water)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioacetal substrate (1.0 equivalent) in a suitable volume of aqueous ethanol (e.g., 0.1 M concentration).

  • Addition of Chloramine-T: Add Chloramine-T trihydrate (2.0-2.5 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous residue with water and extract with diethyl ether (3 x volume of the aqueous layer). d. Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure carbonyl compound.

Mandatory Visualizations

Proposed Signaling Pathway (Reaction Mechanism)

The deprotection of thioacetals by Chloramine-T is believed to proceed through an oxidative cleavage mechanism. The following diagram illustrates a plausible pathway.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Thioacetal R2C(SR')2 (Thioacetal) Sulfonium [R2C(S+R')SR']Cl- (Chlorosulfonium Ion) Thioacetal->Sulfonium Electrophilic Chlorination ChloramineT TsN(Cl)Na (Chloramine-T) ChloramineT->Sulfonium Hemithioacetal R2C(OH)SR' (Hemithioacetal Intermediate) Sulfonium->Hemithioacetal Hydrolysis (H2O) Carbonyl R2C=O (Carbonyl Compound) Hemithioacetal->Carbonyl Elimination SulfenylChloride R'SCl TsNH2 TsNH2

Caption: Proposed mechanism for the Chloramine-T mediated deprotection of thioacetals.

Experimental Workflow

The following diagram outlines the general workflow for the deprotection experiment.

Experimental_Workflow A 1. Reaction Setup (Substrate + Solvent) B 2. Add Chloramine-T A->B C 3. Reaction (Stir/Heat) B->C D 4. Monitor by TLC C->D Periodically D->C Incomplete E 5. Work-up (Extraction & Washes) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization F->G

Caption: General experimental workflow for thioacetal deprotection.

Logical Relationships: Key Reaction Parameters

This diagram illustrates the relationship between key reaction parameters and the outcome of the deprotection.

Logical_Relationships Outcome Successful Deprotection Substrate Substrate Reactivity (Steric/Electronic Effects) Substrate->Outcome ChloramineT Chloramine-T Stoichiometry (≥2 eq.) ChloramineT->Outcome Solvent Solvent System (Aqueous Alcohol) Solvent->Outcome Temperature Temperature (RT to Reflux) Temperature->Outcome Time Reaction Time Time->Outcome

Caption: Key parameters influencing the success of the deprotection reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chloramine-T for Protein Iodination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Chloramine-T method for protein iodination.

Troubleshooting Guide

This guide addresses common issues encountered during the Chloramine-T iodination process in a question-and-answer format.

Q1: I am observing very low or no incorporation of radioiodine into my protein. What are the possible causes and solutions?

A1: Low or no iodination efficiency is a common problem. Here are the primary factors to investigate:

  • Reagent Integrity:

    • Chloramine-T Solution: Chloramine-T solutions are unstable and must be prepared fresh immediately before use.[1][2] An aged solution will have reduced oxidizing capacity, leading to poor iodination.

    • Radioiodide Quality: The radioiodide solution may be old or of substandard quality. It's advisable to try a new batch if poor incorporation is persistent.

  • Reaction Conditions:

    • Incorrect pH: The optimal pH for the Chloramine-T reaction is typically around 7.5.[1][3][4] Deviation from this can significantly reduce efficiency. Ensure your buffer is at the correct pH.

    • Inadequate Mixing: Thorough but gentle mixing is crucial upon addition of Chloramine-T to ensure the reactants are homogenously distributed.[1]

    • Presence of Contaminants: Certain buffer components or contaminants can interfere with the reaction.

  • Protein-Specific Issues:

    • Low Protein Concentration: The protein concentration typically ranges from 0.5-5 mg/ml.[2] Very low concentrations can lead to inefficient labeling.

    • Absence of Tyrosine or Histidine Residues: The Chloramine-T method primarily targets tyrosine and, to a lesser extent, histidine residues.[5][6] If your protein lacks accessible residues, this method may not be suitable. Consider alternative methods like the Bolton-Hunter reagent for proteins without tyrosine.[5]

  • Procedural Errors:

    • Omission of a Reagent: Double-check that all reagents, particularly the protein and the oxidizing agent (Chloramine-T), were added to the reaction mixture.

Q2: My iodinated protein appears to be degraded or aggregated. How can I prevent this?

A2: Protein damage is a significant concern with the Chloramine-T method due to its strong oxidizing nature.[7][8] Here’s how to mitigate it:

  • Optimize Chloramine-T Concentration: This is the most critical parameter. Use the minimal amount of Chloramine-T necessary to achieve the desired specific activity.[9] High concentrations can lead to oxidative damage.[7][8] A common starting point is a 1:1 or 2:1 molar ratio of Chloramine-T to protein, but this should be empirically optimized for your specific protein.

  • Minimize Reaction Time: The iodination reaction is often very rapid, sometimes occurring within 60 seconds.[1] Prolonged exposure to Chloramine-T increases the risk of protein damage.[6]

  • Efficient Quenching: Immediately stop the reaction by adding a reducing agent like sodium metabisulfite.[1][2] Ensure the concentration of the quenching agent is sufficient to neutralize the excess Chloramine-T. A common practice is to use a 1.2 to 2-fold molar excess of sodium metabisulfite over Chloramine-T.[10]

  • Consider a Milder Oxidizing Agent: If protein damage persists, alternative, milder methods may be more suitable.[6]

    • Iodogen: This solid-phase oxidant is less harsh as the reaction occurs on the surface of the coated tubes, minimizing direct exposure of the protein to the oxidizing agent.[6][11]

    • Lactoperoxidase: This enzymatic method is a gentle alternative that uses hydrogen peroxide to oxidize iodide.[6][9]

Q3: The specific activity of my labeled protein is inconsistent between experiments. How can I improve reproducibility?

A3: Consistency in specific activity requires careful control over reaction parameters.

  • Standardize Reagent Preparation: Always prepare fresh Chloramine-T and sodium metabisulfite solutions. Use calibrated equipment for all measurements.

  • Precise Timing: Use a timer to ensure consistent reaction and quenching times.

  • Constant Temperature: Perform the iodination at a consistent temperature, as reaction kinetics are temperature-dependent. Room temperature is common, but some protocols recommend performing the reaction on ice to slow it down and gain better control.[10]

  • Consistent Molar Ratios: Maintain a consistent molar ratio of protein, radioiodide, and Chloramine-T across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Chloramine-T to use?

A1: There is no single optimal concentration; it must be determined empirically for each protein. A general guideline is to start with a Chloramine-T to protein molar ratio of 1:1 or slightly higher.[2] The goal is to use the lowest concentration that provides sufficient iodination efficiency to minimize protein damage.[9]

Q2: How long should the iodination reaction proceed?

A2: For many proteins, the reaction is nearly instantaneous.[9] A typical reaction time is between 30 and 60 seconds.[1] Longer reaction times may be needed for more complex proteins but also increase the risk of protein damage.[9]

Q3: What is the purpose of sodium metabisulfite in the reaction?

A3: Sodium metabisulfite is a reducing agent used to quench or stop the iodination reaction.[1] It works by reducing the unreacted Chloramine-T, thereby preventing further oxidation and potential damage to the protein.[10]

Q4: Can I iodinate a protein that does not have any tyrosine residues using the Chloramine-T method?

A4: While the primary target is tyrosine, Chloramine-T can also iodinate histidine residues, although typically less efficiently.[6][9] If your protein lacks both, this method is not suitable. In such cases, methods that target other amino acid residues, like the Bolton-Hunter reagent which acylates lysine residues, should be used.[5]

Q5: What are the key differences between the Chloramine-T and Iodogen methods?

A5: The main difference lies in the nature of the oxidizing agent. Chloramine-T is a soluble, strong oxidizing agent that is mixed directly with the protein in solution.[12] Iodogen is a water-insoluble, milder oxidizing agent that is coated onto the surface of the reaction vessel.[6][11] The solid-phase nature of the Iodogen method generally results in less protein damage as the protein is not in direct solution with the strong oxidant.[6][11]

Data Presentation

Table 1: Recommended Reagent Concentrations for Chloramine-T Iodination

ReagentTypical Concentration RangeKey Considerations
Protein 0.5 - 5 mg/mL[2]Must be empirically determined for your protein.
Chloramine-T 10 - 100 µg per 100 µg of proteinPrepare fresh. Use the lowest effective concentration.[9]
Sodium Metabisulfite 1.2 - 2 times the molar amount of Chloramine-T[10]Prepare fresh. Ensures complete quenching of the reaction.
Radioiodide (e.g., Na¹²⁵I) 1 mCi per 10-20 µg of proteinVaries based on desired specific activity.
Buffer 0.05 - 0.5 M Sodium Phosphate, pH 7.5[1]Maintain optimal pH for the reaction.

Experimental Protocols

Detailed Methodology for Chloramine-T Protein Iodination

This protocol is a general guideline and may require optimization for your specific protein.

  • Reagent Preparation (Prepare immediately before use):

    • Chloramine-T Stock Solution (e.g., 1 mg/mL): Dissolve 1 mg of Chloramine-T in 1 mL of 0.1 M Sodium Phosphate Buffer, pH 7.5.

    • Sodium Metabisulfite Quenching Solution (e.g., 2 mg/mL): Dissolve 2 mg of sodium metabisulfite in 1 mL of 0.1 M Sodium Phosphate Buffer, pH 7.5.

  • Reaction Setup (in a fume hood):

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5.[1]

      • 10 µg of your protein in an appropriate buffer.

      • 1 mCi of Na¹²⁵I.

  • Initiation of Iodination:

    • Add 10 µL of the freshly prepared Chloramine-T solution (this corresponds to 10 µg).

    • Immediately start a timer.

    • Gently mix the contents of the tube for 30-60 seconds.[1]

  • Quenching the Reaction:

    • After the desired reaction time, add 20 µL of the sodium metabisulfite solution (this corresponds to 40 µg).

    • Gently mix.

  • Purification:

    • Immediately purify the iodinated protein from unreacted iodide and other reaction components using a desalting column (e.g., Sephadex G-25).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Iodination Reaction cluster_purification Purification cluster_result Final Product prep_protein Protein Solution mix_reagents Combine Protein, Buffer, and Na125I prep_protein->mix_reagents prep_buffer Phosphate Buffer (pH 7.5) prep_buffer->mix_reagents prep_na125i Na125I Solution prep_na125i->mix_reagents prep_ct Fresh Chloramine-T Solution add_ct Add Chloramine-T (Start Timer) prep_ct->add_ct prep_sm Fresh Sodium Metabisulfite Solution add_sm Add Sodium Metabisulfite (Quench Reaction) prep_sm->add_sm mix_reagents->add_ct incubate Incubate (30-60s) Gentle Mixing add_ct->incubate incubate->add_sm desalting Size-Exclusion Chromatography (e.g., Sephadex G-25) add_sm->desalting collect Collect Fractions desalting->collect analyze Analyze Fractions for Incorporated Radioactivity collect->analyze final_product Purified Iodinated Protein analyze->final_product

Caption: Experimental workflow for protein iodination using the Chloramine-T method.

troubleshooting_logic cluster_reagents Check Reagents cluster_conditions Check Reaction Conditions cluster_protein Check Protein cluster_solutions Solutions start Low Iodination Efficiency? fresh_ct Is Chloramine-T fresh? start->fresh_ct Yes good_iodide Is Radioiodide quality good? start->good_iodide Yes correct_ph Is buffer pH correct (~7.5)? start->correct_ph Yes adequate_mixing Was mixing adequate? start->adequate_mixing Yes has_tyr Does protein have accessible Tyr/His? start->has_tyr Yes remake_ct Prepare fresh Chloramine-T fresh_ct->remake_ct No new_iodide Use new batch of radioiodide good_iodide->new_iodide No adjust_ph Adjust buffer pH correct_ph->adjust_ph No ensure_mixing Ensure gentle but thorough mixing adequate_mixing->ensure_mixing No alt_method Consider alternative iodination method has_tyr->alt_method No

Caption: Troubleshooting logic for low iodination efficiency.

References

Troubleshooting low yield in ChloraMine-T mediated radioiodination reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with ChloraMine-T mediated radioiodination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Chloramine-T mediated radioiodination?

The optimal pH for Chloramine-T mediated radioiodination is approximately 7.0.[1] In neutral or weakly acidic conditions, the likely oxidizing agents are ArSO2NHCl and HOCl. Strongly acidic conditions can lead to the formation of undesirable interhalogen compounds, while strongly basic media can convert the hypochlorite ion to IO3-, which is unfavorable for iodination.[1] For biomolecules containing thioether groups, a pH above 7.5 can help minimize oxidation of sulfur-containing residues.[2]

Q2: What is the recommended temperature and reaction time?

For many substrates, the maximum radiochemical yield is achieved at temperatures above room temperature, typically between 50°C and 80°C, with a short reaction time of 3-5 minutes.[1] However, for sensitive molecules like proteins, reactions are often performed at 4°C or room temperature to minimize denaturation, though this may require longer reaction times or optimization of reagent concentrations.[3][4] It is crucial to note that longer reaction times can decrease the yield due to over-oxidation.[1]

Q3: How does the concentration of Chloramine-T affect the reaction?

Minimal quantities of Chloramine-T should be used to achieve the desired incorporation of the radioisotope.[3] High concentrations of Chloramine-T are not recommended as they can lead to over-oxidation of the substrate, resulting in by-products from polymerization, chlorination, and oxidation of thiol groups.[1] For sensitive proteins, a reduced Chloramine-T to protein ratio is often necessary to obtain a biologically active product.[5]

Q4: My protein is losing its biological activity after iodination. What could be the cause?

Loss of biological activity can be due to several factors. The introduction of an iodine atom into a tyrosine residue within an active site can alter its function.[3] More commonly, the strong oxidizing nature of Chloramine-T can damage the protein structure, a phenomenon known as oxidative denaturation.[1][3] This is particularly true for proteins with sensitive amino acid residues like those containing thiol or thioether groups.[2] To mitigate this, consider using a milder oxidizing agent like Iodogen, or using a conjugation labeling method that avoids exposing the protein to harsh conditions.[3][6]

Q5: What is the purpose of adding a reducing agent like sodium metabisulfite?

A reducing agent, such as sodium metabisulfite, is added to terminate the radioiodination reaction.[4][7] It does this by reducing any unreacted oxidizing species, thereby preventing further reaction and potential damage to the labeled molecule.

Troubleshooting Guide for Low Yield

This section provides a more in-depth guide to troubleshooting common issues leading to low radiochemical yield.

Problem 1: Low Incorporation of Radioiodine
Possible Cause Troubleshooting Step
Suboptimal pH Verify the pH of your reaction buffer. The optimal pH is generally around 7.0.[1] For proteins, a slightly alkaline pH (7.5) can be beneficial.[3]
Incorrect Temperature or Reaction Time Optimize the reaction temperature and time. For robust small molecules, yields may improve at higher temperatures (50-80°C) for short durations (3-5 minutes).[1] For sensitive proteins, maintain a low temperature (4°C or room temperature) and adjust the reaction time accordingly.[3][4]
Reagent Degradation Prepare fresh solutions of Chloramine-T and the reducing agent for each experiment. Chloramine-T solutions can degrade over time.
Insufficient Chloramine-T While excess Chloramine-T is detrimental, an insufficient amount will result in low yields. Consider a modest increase in the Chloramine-T concentration or a second addition of the oxidizing agent, but monitor for any decrease in the biological performance of the labeled molecule.[8][9]
Poor Quality of NaI Ensure the radioactive sodium iodide is of high quality and not expired. The specific activity of the radioiodine will affect the incorporation efficiency.[7]
Problem 2: Presence of Unwanted By-products
Possible Cause Troubleshooting Step
Over-oxidation Reduce the concentration of Chloramine-T.[1] Shorten the reaction time to minimize exposure of the substrate to the oxidizing agent.[1]
Formation of Aggregates This is common with proteins. Lower the Chloramine-T to protein ratio.[5] Ensure gentle mixing during the reaction.[7]
Chlorination of the Substrate This can occur with high concentrations of Chloramine-T.[1] Reduce the amount of Chloramine-T used.
Problem 3: Labeled Molecule is Degraded
Possible Cause Troubleshooting Step
Oxidative Damage This is a significant issue for proteins and peptides.[1][3] Use the minimum effective concentration of Chloramine-T.[3] Shorten the reaction time.[1] For particularly sensitive molecules, consider alternative, milder oxidizing agents like Iodogen or enzymatic methods.[3][6]
Hydrolysis Ensure the pH of the reaction and purification buffers is appropriate for the stability of your molecule.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Chloramine-T mediated radioiodination.

Table 1: General Reaction Conditions

ParameterRecommended RangeNotes
pH 7.0 - 7.5Optimal for most reactions.[1] Above 8.0 may favor iodination of histidine over tyrosine.[3]
Temperature 4°C - 80°CLower temperatures for sensitive proteins, higher for more stable small molecules.[1][3][4]
Reaction Time 1 - 5 minutesLonger times can lead to over-oxidation and reduced yield.[1][7]

Table 2: Reagent Concentrations (Example Protocol for IGF Peptides)

ReagentConcentration in ReactionReference
IGF Peptide~10 µg in 100 µL[7]
Na¹²⁵I~1 mCi[7]
Chloramine-T20 µL of 0.4 mg/mL[7]
Sodium Metabisulfite20 µL of 0.6 mg/mL[7]

Experimental Protocols

Detailed Protocol for Radioiodination of Insulin-like Growth Factor (IGF) Peptides

This protocol is adapted from established methods for IGF iodination.[7]

Materials:

  • IGF Peptide (10 µg)

  • 10 mM HCl

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • Na¹²⁵I (~1 mCi)

  • Chloramine-T solution (0.4 mg/mL in distilled water, freshly prepared)

  • Sodium Metabisulfite solution (0.6 mg/mL in distilled water, freshly prepared)

  • Chromatography buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 0.25% w/v BSA, pH 6.5)

  • PD-10 desalting column

Procedure:

  • Reconstitute 10 µg of lyophilized IGF peptide in 50 µL of 10 mM HCl and let it stand for 30 minutes at room temperature.

  • Add 50 µL of 0.5 M sodium phosphate buffer (pH 7.5) to the peptide solution.

  • Carefully add approximately 1 mCi of Na¹²⁵I to the reaction tube.

  • Initiate the reaction by adding 20 µL of the 0.4 mg/mL Chloramine-T working solution and start a timer.

  • Gently mix the contents of the tube.

  • Allow the reaction to proceed for 60 seconds.

  • Terminate the reaction by adding 20 µL of 0.6 mg/mL sodium metabisulfite solution and mix gently. Let it stand for 5 minutes.

  • Purify the labeled peptide from unreacted Na¹²⁵I and other reaction components using a pre-equilibrated PD-10 desalting column with the chromatography buffer.

  • Collect fractions and identify those containing the radiolabeled peptide using a gamma counter.

Visualizations

Experimental Workflow for Chloramine-T Radioiodination

G cluster_prep Reagent Preparation cluster_reaction Radioiodination Reaction cluster_purification Purification & Analysis prep_peptide Reconstitute Peptide mix_reagents Combine Peptide, Buffer, and Na¹²⁵I prep_peptide->mix_reagents prep_buffer Prepare Buffer (pH 7.5) prep_buffer->mix_reagents prep_ct Prepare Fresh Chloramine-T prep_sm Prepare Fresh Na-Metabisulfite add_ct Add Chloramine-T (Initiate Reaction) mix_reagents->add_ct incubate Incubate (e.g., 60 seconds) add_ct->incubate quench Add Na-Metabisulfite (Terminate Reaction) incubate->quench purify Purify via PD-10 Column quench->purify analyze Analyze Fractions (Gamma Counter) purify->analyze pool Pool Fractions analyze->pool

Caption: Workflow for Chloramine-T mediated radioiodination.

Troubleshooting Logic for Low Radiochemical Yield

G start Low Radiochemical Yield check_reagents Are all reagents freshly prepared? start->check_reagents check_ph Is the reaction pH optimal (7.0-7.5)? check_reagents->check_ph Yes solution_reagents Prepare fresh reagents. check_reagents->solution_reagents No check_conditions Are temperature and reaction time optimized? check_ph->check_conditions Yes solution_ph Adjust buffer pH. check_ph->solution_ph No check_concentration Is the Chloramine-T concentration appropriate? check_conditions->check_concentration Yes solution_conditions Optimize time and temperature. check_conditions->solution_conditions No check_damage Is the substrate sensitive to oxidation? check_concentration->check_damage Yes solution_concentration Titrate Chloramine-T concentration. check_concentration->solution_concentration No solution_damage Use milder conditions or alternative oxidizing agents. check_damage->solution_damage Yes

Caption: Troubleshooting decision tree for low radioiodination yield.

References

Factors affecting the stability of aqueous ChloraMine-T hydrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous Chloramine-T hydrate solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of oxidative titre in solution Acidic pH: In the pH range of 2.65-5.65, Chloramine-T can undergo partial disproportionation to dichloramine-T and p-toluenesulfonamide, leading to a loss in oxidative capacity. The maximum loss is observed at pH 4.7.[1][2]Adjust the pH of the solution to a strongly alkaline medium (pH > 9) or a moderately acidic medium with non-reactive acids like sulfuric or perchloric acid (0.2-2 M).[1][2] Aqueous solutions in strongly alkaline medium are quite stable.[1][2]
Presence of Hydrochloric Acid: In hydrochloric acid solutions with a concentration greater than 0.5M, Chloramine-T can oxidize chloride ions to chlorine, resulting in a loss of titre.[1][2]If an acidic medium is required, use non-halide acids such as sulfuric or perchloric acid.[1][2]
Elevated Temperature: Aqueous solutions of Chloramine-T decompose more rapidly at temperatures above 60-70°C.[3]Prepare and store solutions at or below room temperature. For long-term storage, refrigeration at +2°C to +8°C is recommended.[4]
Exposure to Light: Chloramine-T solutions are susceptible to photolytic degradation.[5][6]Store solutions in amber or opaque containers to protect them from light.[3]
Inconsistent results in experiments Solution Instability: Freshly prepared solutions should be used for optimal results, as the concentration of active chlorine can decrease over time.[7]It is recommended to prepare fresh solutions and use them promptly.[7] If storage is necessary, follow proper storage guidelines (see FAQ).
Incompatible Reagents: Chloramine-T is incompatible with reducing agents and ammonia compounds.[3]Ensure that other reagents in your experimental setup are compatible with Chloramine-T.
Precipitate formation in the solution Low Solubility at Low Temperatures: The solubility of Chloramine-T in water is 15% at 25°C and will decrease at lower temperatures.[3]If working with concentrated solutions at low temperatures, ensure the concentration does not exceed its solubility limit. Gentle warming and sonication can aid dissolution.[7]

Frequently Asked Questions (FAQs)

1. What are the primary factors affecting the stability of aqueous this compound solutions?

The stability of aqueous Chloramine-T solutions is primarily influenced by pH, temperature, and exposure to light. Solutions are most stable in strongly alkaline conditions (pH > 9).[1][2][8] They are also relatively stable in moderately acidic solutions of sulfuric or perchloric acid.[1][2] However, in the pH range of 2.65-5.65, the solution is less stable due to disproportionation.[1][2] Elevated temperatures (above 60°C) and exposure to direct sunlight accelerate decomposition.[3]

2. What is the optimal pH range for storing Chloramine-T solutions?

For maximum stability, aqueous Chloramine-T solutions should be maintained in a strongly alkaline medium (pH > 9).[1][2] Some sources suggest that chloramine is much more stable at a pH of 8.5 - 9.0.[8] A typical pH for a 1 gram in 400 grams of water solution is around 8.5.[3]

3. How does temperature affect the stability of Chloramine-T solutions?

Aqueous Chloramine-T solutions are stable at temperatures below 60°C.[3] Decomposition occurs slowly in aqueous solutions at temperatures greater than about 70°C.[3] The rate of decomposition increases with increasing temperature.[9]

4. Are Chloramine-T solutions sensitive to light?

Yes, Chloramine-T solutions are sensitive to light. Exposure to direct sunlight should be avoided to prevent photolytic degradation.[3][5] It is recommended to store solutions in dark or amber-colored bottles.

5. How should I prepare a standard aqueous solution of Chloramine-T?

To prepare a standard solution, dissolve a known weight of Chloramine-T trihydrate in distilled or deionized water. For example, to prepare a solution with a concentration of 1000 mg/L of total chlorine, dissolve 4.00 g of Chloramine-T in a 1000-ml volumetric flask and make up to the mark with water. It is recommended to prepare solutions fresh and use them promptly.[7]

6. What is the recommended storage procedure for aqueous Chloramine-T solutions?

For short-term storage, keep the solution in a tightly sealed, light-resistant container at a moderate temperature.[3] For longer-term stability, store the solution at refrigerated temperatures (+2°C to +8°C).[4] A 1% solution can be over 90% stable for many months if protected from direct sunlight and kept at moderate temperatures.[3]

7. What are some common incompatibilities of Chloramine-T?

Chloramine-T is incompatible with reducing agents, ammonia compounds, and strong acids, particularly hydrochloric acid which can be oxidized to chlorine gas.[1][2][3]

Quantitative Data Summary

Table 1: Effect of pH on the Stability of Aqueous Chloramine-T Solutions

pH RangeStabilityReason for Instability (if applicable)
Strongly Alkaline (>9)HighStable medium for Chloramine-T.[1][2]
8.5 - 9.0HighConsidered a very stable pH range.[8]
7.0 - 9.0ModerateGenerally stable, with a typical pH of 8.5 for dilute solutions.[3]
2.65 - 5.65LowPartial disproportionation to dichloramine-T and p-toluenesulfonamide.[1][2]
< 2.65 (with H₂SO₄ or HClO₄)HighStable in 0.2-2 M solutions.[1][2]
< 2.65 (with HCl > 0.5M)LowOxidation of chloride to chlorine.[1][2]

Table 2: Effect of Temperature on the Stability of Aqueous Chloramine-T Solutions

TemperatureStabilityNotes
< 60°CStableRecommended for storage and use.[3]
> 70°CDecomposes slowlyThe rate of decomposition increases with temperature.[3]
> 130°C (Powder)Decomposes violentlyThe solid form should not be heated above this temperature.[3][10]

Experimental Protocols

Protocol 1: Preparation of a Standard 0.1 N Chloramine-T Solution

Objective: To prepare a standardized solution of Chloramine-T for titrimetric analysis.

Materials:

  • Chloramine-T trihydrate (AR grade)

  • Distilled or deionized water

  • Analytical balance

  • 1000 mL volumetric flask

  • Glass funnel

Procedure:

  • Weigh accurately approximately 14.1 g of Chloramine-T trihydrate.

  • Transfer the weighed solid into a 1000 mL volumetric flask using a glass funnel.

  • Add approximately 500 mL of distilled water to the flask and swirl to dissolve the solid completely.

  • Once dissolved, make up the volume to the 1000 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the solution in a well-stoppered, amber-colored bottle away from direct sunlight.

Protocol 2: Iodometric Titration to Determine the Concentration of Chloramine-T

Objective: To determine the active chlorine content of a Chloramine-T solution.

Materials:

  • Chloramine-T solution (prepared as in Protocol 1)

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution (1%)

  • Dilute sulfuric acid or acetic acid

  • Burette, pipette, and conical flask

Procedure:

  • Pipette a known volume (e.g., 25 mL) of the Chloramine-T solution into a conical flask.

  • Add approximately 1-2 g of potassium iodide and 5 mL of dilute sulfuric acid or acetic acid. The solution will turn a yellow-brown color due to the liberation of iodine.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and the solution becomes colorless. This is the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the normality or concentration of the Chloramine-T solution based on the stoichiometry of the reaction.

Visualizations

Stability_Factors cluster_solution Aqueous Chloramine-T Solution cluster_factors Influencing Factors cluster_degradation Degradation Pathways ChloramineT Chloramine-T (Stable) Degradation Decomposition Products ChloramineT->Degradation leads to pH pH pH->ChloramineT Affects Stability (Optimal: >9) Temp Temperature Temp->ChloramineT Affects Stability (Optimal: <60°C) Light Light Exposure Light->ChloramineT Affects Stability (Requires Protection) Reagents Incompatible Reagents Reagents->ChloramineT Can Cause Degradation

Caption: Factors influencing the stability of aqueous Chloramine-T solutions.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions Start Inconsistent Experimental Results or Rapid Titre Loss Check_pH Check Solution pH Start->Check_pH Check_Temp Check Storage Temperature Start->Check_Temp Check_Light Check for Light Exposure Start->Check_Light Check_Age Check Solution Age Start->Check_Age Check_Reagents Check for Incompatible Reagents Start->Check_Reagents Adjust_pH Adjust pH to >9 Check_pH->Adjust_pH If pH is 2.65-5.65 Store_Cool Store at <60°C (Refrigerate for long term) Check_Temp->Store_Cool If Temp is >60°C Protect_Light Use Amber/Opaque Containers Check_Light->Protect_Light If Exposed to Light Prepare_Fresh Prepare Fresh Solution Check_Age->Prepare_Fresh If Solution is Old Verify_Compatibility Verify Reagent Compatibility Check_Reagents->Verify_Compatibility If Incompatibilities are Present

Caption: A troubleshooting workflow for unstable Chloramine-T solutions.

References

Technical Support Center: Minimizing Protein Damage During Radioiodination with Chloramine-T

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Chloramine-T method for radioiodination. Our goal is to help you minimize protein damage and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of protein damage during Chloramine-T radioiodination?

A1: The primary cause of protein damage is oxidation. Chloramine-T is a strong oxidizing agent used to convert iodide (I-) to its reactive electrophilic form (I+), which then substitutes onto tyrosine or histidine residues of the protein.[1][2][3] However, this strong oxidative environment can also lead to the oxidation of sensitive amino acid residues within the protein, such as those containing sulfhydryl groups (e.g., cysteine) and thioether groups (e.g., methionine).[4][5] This can result in loss of biological activity, protein aggregation, and fragmentation.[4][6]

Q2: What are the visible signs of protein damage after radioiodination?

A2: Protein damage can manifest in several ways. A common sign is the formation of protein aggregates, which may be visible as precipitates or can be detected by size exclusion chromatography.[6] Another indicator is protein fragmentation, where the protein breaks down into smaller pieces. This can be assessed using techniques like SDS-PAGE.[7] A loss of immunological or biological activity, such as reduced binding to a receptor or antibody, is also a key indicator of damage.[4][8]

Q3: How can I minimize protein damage while using Chloramine-T?

A3: Minimizing protein damage involves optimizing the reaction conditions to favor iodination over oxidation. Key strategies include:

  • Limiting the amount of Chloramine-T: Use the lowest concentration of Chloramine-T that provides an acceptable iodination efficiency.[9] Using Chloramine-T as the limiting reagent can result in minimally damaged tracers.[4][8]

  • Optimizing reaction time: Keep the reaction time as short as possible.[9][10] Longer reaction times can increase the extent of oxidative damage.[10]

  • Controlling the pH: The optimal pH for Chloramine-T iodination is typically around 7.0-7.5.[1][10] For proteins with sulfur-containing residues, a pH above 7.5 can favor the desired iodination reaction over the undesirable oxidation of these residues.[5]

  • Using a quenching agent: Immediately stop the reaction by adding a reducing agent like sodium metabisulfite to neutralize any unreacted Chloramine-T.[11]

Q4: Are there alternatives to Chloramine-T that are less damaging to proteins?

A4: Yes, several milder oxidizing agents are available. Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) and Iodo-Beads® (N-chlorobenzenesulfonamide immobilized on polystyrene beads) are common alternatives.[1][2][10] These reagents are generally considered less harsh and can result in less protein damage.[10][12] However, they may require longer reaction times or have different optimal reaction conditions compared to Chloramine-T.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Radiolabeling Efficiency - Insufficient Chloramine-T concentration.- Suboptimal pH.- Short reaction time.- Inactive radioiodide.- Increase the Chloramine-T concentration incrementally.- Ensure the reaction buffer is at the optimal pH (typically 7.0-7.5).[1][10]- Extend the reaction time, but monitor for protein damage.- Use fresh, high-quality radioiodide.
Protein Aggregation/Precipitation - Excessive Chloramine-T concentration leading to oxidation of sulfhydryl groups and disulfide bond disruption.[4]- High protein concentration.- Inappropriate buffer conditions.- Reduce the amount of Chloramine-T.- Consider using a milder oxidizing agent like Iodo-Gen®.[10]- Perform the reaction at a lower protein concentration.- Optimize buffer components and pH.
Loss of Biological Activity - Oxidation of critical amino acid residues (e.g., methionine, cysteine, tryptophan).[4][5]- Iodination of tyrosine residues essential for activity.- Conformational changes due to harsh reaction conditions.- Decrease the Chloramine-T to protein molar ratio.- Shorten the reaction time.- Use a milder oxidizing agent.[10]- If possible, protect critical residues before labeling.
High Levels of Unreacted ("Free") Radioiodide - Inefficient labeling reaction.- Incomplete quenching of the reaction.- Inadequate purification.- Optimize labeling conditions (see "Low Radiolabeling Efficiency").- Ensure sufficient quenching agent (e.g., sodium metabisulfite) is added to stop the reaction completely.- Improve the purification method (e.g., use a larger size exclusion column, optimize chromatography conditions).
Presence of Chlorinated Byproducts - Chloramine-T can act as a chlorinating agent, leading to the introduction of chlorine into the protein.[9][13]- Minimize the concentration of Chloramine-T and the reaction time.[9]- The use of milder oxidizing agents can also reduce this side reaction.

Experimental Protocols

General Protocol for Chloramine-T Radioiodination of a Protein

This protocol is a general guideline and should be optimized for each specific protein.

Materials:

  • Protein to be labeled in a suitable buffer (e.g., 0.5 M Sodium Phosphate, pH 7.5)

  • Na¹²⁵I or Na¹³¹I

  • Chloramine-T solution (freshly prepared, e.g., 0.4 mg/mL in water)

  • Quenching solution (e.g., 0.6 mg/mL Sodium Metabisulfite in water)

  • Purification column (e.g., PD-10 desalting column)

  • Chromatography buffer

Procedure:

  • To a reaction vial, add the protein solution.

  • Add the radioiodide solution to the protein.

  • Initiate the reaction by adding the freshly prepared Chloramine-T solution. Mix gently.

  • Allow the reaction to proceed for a short duration (e.g., 60 seconds). This step requires optimization.[11]

  • Stop the reaction by adding the quenching solution (sodium metabisulfite). Mix gently and let it stand for about 5 minutes.[11]

  • Purify the labeled protein from unreacted iodide and other reaction components using a desalting column (e.g., PD-10).[11]

  • Collect fractions and determine the radioactivity in each fraction to identify the protein-containing peak.

  • Assess the radiochemical purity and integrity of the labeled protein using appropriate methods (e.g., TLC, SDS-PAGE, bioactivity assay).

Quantitative Data Summary
Parameter Chloramine-T Method Iodo-Gen® Method Reference
Radiochemical Yield >95% (for β-CIT)>95% (for β-CIT)[1]
Reaction Time Brief (e.g., 3 minutes for β-CIT)Longer[1]
Reaction Conditions HarsherMilder[1]
Reagent Solubility Water-solubleInsoluble in water (typically coated on vial)[1][10]
Purification Yield (Gel Permeation) 56% ± 19%Not specified[4][8]
Purification Yield (TCA Precipitation) 59% ± 19%Not specified[4][8]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution Mix 1. Mix Protein and Radioiodide Protein->Mix Radioiodide Na*I Solution Radioiodide->Mix ChloramineT Fresh Chloramine-T Solution Initiate 2. Add Chloramine-T (Initiate Reaction) ChloramineT->Initiate Quencher Quenching Solution Quench 3. Add Quenching Solution (Stop Reaction) Quencher->Quench Mix->Initiate Initiate->Quench Purify 4. Purify (e.g., Size Exclusion Chromatography) Quench->Purify Analyze 5. Analyze (Purity, Integrity, Activity) Purify->Analyze

Caption: Workflow for Protein Radioiodination using Chloramine-T.

Potential Pathways of Protein Damage

G cluster_reagents cluster_reactions cluster_outcomes ChloramineT Chloramine-T ReactiveIodine Reactive Iodine (*I+) ChloramineT->ReactiveIodine oxidizes Oxidation Oxidation of Sensitive Residues (Cys, Met) ChloramineT->Oxidation Chlorination Chlorination of Protein ChloramineT->Chlorination Iodide Radioiodide (*I-) Iodide->ReactiveIodine DesiredReaction Iodination of Tyr/His (Desired Product) ReactiveIodine->DesiredReaction LossOfActivity Loss of Biological Activity DesiredReaction->LossOfActivity if Tyr/His is in active site Aggregation Aggregation Oxidation->Aggregation Fragmentation Fragmentation Oxidation->Fragmentation Oxidation->LossOfActivity

Caption: Pathways of Protein Modification during Chloramine-T Iodination.

References

How to prevent the degradation of ChloraMine-T hydrate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Chloramine-T hydrate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: The recommended storage temperature for this compound can vary slightly depending on the supplier, but the general consensus is to store it in a cool environment. Some sources recommend refrigeration at +2°C to +8°C, while others suggest a controlled room temperature of 15–25°C.[1][2] For long-term storage, refrigeration is the more cautious approach to minimize degradation. Always refer to the manufacturer's specific recommendations provided on the product's certificate of analysis or safety data sheet (SDS).

Q2: What are the primary factors that cause this compound to degrade?

A2: The main factors that contribute to the degradation of this compound are exposure to heat, air, moisture, and light.[3][4] Contact with acids can also cause rapid decomposition, liberating toxic chlorine gas.[5][6] The compound is known to be air-sensitive and will slowly decompose upon exposure to the atmosphere, releasing chlorine.[2][7]

Q3: How should I handle this compound to minimize degradation during experimental use?

A3: To minimize degradation during use, it is crucial to handle this compound under an inert atmosphere, such as nitrogen or argon, whenever possible.[5] Use the material in a well-ventilated area, preferably within a chemical fume hood.[6] Minimize the time the container is open to the air. After dispensing the required amount, tightly reseal the container immediately. Avoid using metal spatulas that can catalyze decomposition; instead, use glass or ceramic implements.

Q4: What are the visible signs of this compound degradation?

A4: A key visual indicator of degradation is a change in the physical appearance of the compound. Fresh this compound is a white to off-white crystalline powder.[2] A noticeable yellowing of the powder or the distinct smell of chlorine can indicate decomposition.[2][8]

Q5: What is the main degradation product of this compound?

A5: The primary degradation product of this compound is p-toluenesulfonamide (p-TSA).[9] The degradation process involves the loss of active chlorine.

Q6: Are aqueous solutions of Chloramine-T stable?

A6: Aqueous solutions of Chloramine-T are not very stable and should be freshly prepared for use.[9] The stability of these solutions is influenced by pH, with strongly alkaline solutions being more stable.[10] In the pH range of 2.65-5.65, there is a reproducible loss in oxidative strength.[10] Solutions will decompose slowly, especially when exposed to light and heat.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results using Chloramine-T. Degradation of the this compound stock.1. Check the appearance and odor of your stock material for signs of degradation.2. Perform a purity check using the iodometric titration protocol outlined below.3. If degradation is confirmed, procure a fresh batch of the reagent.4. Always store this compound under the recommended conditions.
A strong smell of chlorine is detected from the storage container. The container may not be properly sealed, leading to decomposition from exposure to air and moisture.1. Ensure the container lid is tightly secured.2. Consider transferring the material to a new, airtight container, preferably under an inert atmosphere.3. Store the container in a cool, dry, and dark place.
The this compound powder has turned yellow. This is a visual sign of degradation, likely due to prolonged or improper storage.1. The reagent should be considered suspect and its purity should be verified before use.2. It is highly recommended to use a fresh, unopened container of this compound for critical experiments.

Experimental Protocols

Protocol 1: Iodometric Titration for Assessing Chloramine-T Purity

This method determines the active chlorine content in this compound, which is a direct measure of its purity and extent of degradation.

Materials:

  • This compound sample

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution

  • Sulfuric acid (H₂SO₄), 1 M

  • Deionized water

  • Burette, flasks, and other standard laboratory glassware

Procedure:

  • Accurately weigh approximately 0.1 g of the this compound sample and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.

  • Add 1 g of potassium iodide (KI) and 5 mL of 1 M sulfuric acid (H₂SO₄) to the solution. The solution will turn a dark brown color due to the liberation of iodine.

  • Swirl the flask gently and allow the reaction to proceed for 10 minutes in the dark.

  • Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution until the solution becomes a pale yellow.

  • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue/black color.

  • Continue the titration with sodium thiosulfate dropwise until the blue color disappears completely, indicating the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the percentage of active chlorine and the purity of Chloramine-T.

Calculation: Purity (%) = (V × N × 14.08) / W Where:

  • V = Volume of Na₂S₂O₃ solution used (in L)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the this compound sample (in g)

  • 14.08 is the equivalent weight of this compound

Visualizations

Degradation_Pathway ChloramineT This compound Degradation Degradation ChloramineT->Degradation Heat, Air, Moisture, Light, Acid pTSA p-Toluenesulfonamide (p-TSA) Degradation->pTSA Chlorine Active Chlorine (Cl+) Degradation->Chlorine Loss of

Caption: Degradation pathway of this compound.

Storage_Workflow start Receive this compound store Store in a Tightly Sealed Container start->store conditions Cool, Dry, Dark Place (e.g., 2-8°C or 15-25°C) store->conditions inert Consider Storage Under Inert Gas store->inert dispense Dispense in a Fume Hood Minimize Air Exposure conditions->dispense inert->dispense use Use Freshly Prepared Solutions dispense->use end Experiment use->end

Caption: Recommended workflow for storing and handling this compound.

References

Side reactions of ChloraMine-T hydrate in organic synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Chloramine-T hydrate in organic synthesis. The information is designed to help you identify and mitigate common side reactions, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions include:

  • Over-oxidation: The desired product is further oxidized to an unwanted byproduct. This is common in the oxidation of alcohols to aldehydes, where the aldehyde can be further oxidized to a carboxylic acid.[1]

  • Unwanted Chlorination: The electrophilic chlorine from Chloramine-T can react with electron-rich substrates, leading to chlorinated byproducts.[2][3] This is particularly relevant for substrates containing activated aromatic rings or enolizable ketones.

  • Formation of Dichloramine-T: Under certain pH conditions (pH 2.65-5.65), Chloramine-T can disproportionate to form dichloramine-T and p-toluenesulfonamide.[4] Dichloramine-T is a more potent oxidizing agent and can lead to different reactivity and side products.[5]

  • Hydrolysis and Decomposition: In aqueous solutions, Chloramine-T can hydrolyze to form hypochlorous acid (HOCl), which is a strong oxidizing and chlorinating agent.[3][6] In acidic conditions, Chloramine-T can decompose to release toxic chlorine gas.[7]

Q2: How does pH affect the reactivity of Chloramine-T and the prevalence of side reactions?

A2: pH is a critical parameter in reactions involving Chloramine-T. Aqueous solutions of Chloramine-T are typically slightly basic (pH ~8.5).[7]

  • Acidic Conditions (pH < 7): The oxidizing potential of Chloramine-T is enhanced in acidic media.[8] However, acidic conditions can also accelerate decomposition and the formation of more aggressive oxidizing species like dichloramine-T, potentially leading to a decrease in selectivity and an increase in side reactions.[4][5] Contact with strong acids can liberate toxic chlorine gas.[7]

  • Neutral to Slightly Alkaline Conditions (pH 7-9): These conditions generally offer a good balance between reactivity and stability. For many applications, maintaining the pH around 7.5 is recommended for optimal yields.[9] Chloramine-T solutions are more stable at a pH between 8.5 and 9.0.

  • Strongly Alkaline Conditions (pH > 9): While Chloramine-T is stable in strongly alkaline solutions, its reactivity as an oxidant is generally lower.[10]

Q3: My reaction is sluggish. Should I increase the temperature?

A3: Increasing the temperature can increase the reaction rate, but it should be done with caution. This compound is stable at temperatures below 60°C.[11] Above this temperature, it begins to decompose more rapidly in aqueous solutions.[11] The solid powder should not be heated above 130°C as it may decompose and release chlorine.[7][11] For sensitive substrates, it is often preferable to increase the reaction time or adjust the pH rather than significantly increasing the temperature.

Q4: How can I quench the reaction and remove the p-toluenesulfonamide byproduct?

A4: To quench the reaction and remove any excess oxidant, a reducing agent can be added. Common choices include:

  • Sodium bisulfite (NaHSO₃)

  • Sodium sulfite (Na₂SO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

After quenching, the main byproduct, p-toluenesulfonamide, is often soluble in aqueous basic solutions. Therefore, an extractive workup with a dilute base (e.g., 1M NaOH) can be effective for its removal. If the desired product is not base-sensitive, this is a straightforward purification step.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Incorrect pH for the desired transformation.2. Insufficient reaction time or temperature.3. Degradation of Chloramine-T stock.1. Adjust the pH. For many oxidations, slightly acidic to neutral conditions are optimal.2. Gradually increase the temperature, not exceeding 60°C in aqueous solutions, or prolong the reaction time.3. Use a fresh bottle of this compound. Store it in a cool, dark, and dry place.
Formation of multiple products (low selectivity) 1. pH is too acidic, leading to more reactive/less selective species.2. Over-oxidation of the desired product.3. Unwanted chlorination of the substrate.1. Increase the pH to neutral or slightly alkaline conditions (pH 7-8.5).2. Reduce the equivalents of Chloramine-T used. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.3. If your substrate is electron-rich, consider using a less reactive N-chloro reagent like N-chlorosuccinimide (NCS).
Chlorinated byproducts detected The substrate is susceptible to electrophilic chlorination.1. Run the reaction in the dark to minimize radical pathways.2. Increase the pH to reduce the concentration of highly reactive chlorinating species.3. Consider an alternative oxidant that does not contain chlorine.
Reaction mixture turns yellow/green and evolves gas The reaction is too acidic, causing the decomposition of Chloramine-T and the release of chlorine gas.Immediate Action: Ensure proper ventilation in a fume hood. Quench the reaction carefully with a reducing agent like sodium bisulfite. Prevention: Buffer the reaction mixture to maintain a neutral or slightly alkaline pH. Avoid the addition of strong acids.

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 eq) in a suitable solvent (e.g., methanol, acetone, or a mixture with water).

  • pH Adjustment (Optional but Recommended): If necessary, add a buffer solution (e.g., phosphate buffer) to maintain the pH in the desired range (typically pH 7-8).

  • Reagent Addition: Dissolve this compound (1.1-1.5 eq) in the same solvent (or water if miscible) and add it portion-wise or via a dropping funnel to the alcohol solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative (indicates no active chlorine).

  • Workup:

    • If the solvent is water-miscible, remove it under reduced pressure.

    • Add water and ethyl acetate (or another suitable organic solvent) to the residue.

    • Separate the organic layer.

    • Wash the organic layer with 1M NaOH to remove the p-toluenesulfonamide byproduct, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as required.

Protocol 2: Minimizing Unwanted Chlorination
  • pH Control: Buffer the reaction mixture to a pH of 8.5-9.0 using a suitable buffer system (e.g., borate buffer). This reduces the activity of electrophilic chlorine species.

  • Temperature Control: Keep the reaction temperature as low as possible while still allowing the desired reaction to proceed at a reasonable rate.

  • Use of an Alternative Reagent: If chlorination remains a significant issue, consider replacing Chloramine-T with N-chlorosuccinimide (NCS), which can be a milder chlorinating agent in some contexts, or a non-chlorine-based oxidant.

  • Reaction in the Dark: To minimize potential radical chlorination pathways, wrap the reaction vessel in aluminum foil to exclude light.

Visual Guides

Troubleshooting Workflow for Chloramine-T Reactions start Reaction Outcome Unsatisfactory low_yield Low Yield / No Reaction start->low_yield side_products Multiple Side Products start->side_products check_reagent Check Reagent Quality & Stoichiometry low_yield->check_reagent Yes adjust_ph_up Increase pH to 7-8.5 side_products->adjust_ph_up Over-oxidation or Chlorination Observed adjust_ph_down Decrease pH (cautiously) check_reagent->adjust_ph_down monitor_reaction Monitor Reaction Closely & Quench Promptly adjust_ph_up->monitor_reaction increase_temp Increase Temperature (<60°C) adjust_ph_down->increase_temp alt_oxidant Consider Alternative Oxidant (e.g., NCS) monitor_reaction->alt_oxidant

Caption: A decision-making workflow for troubleshooting common issues in Chloramine-T reactions.

pH-Dependent Speciation of Chloramine-T in Aqueous Solution cluster_acidic Acidic (pH < 7) cluster_neutral_alkaline Neutral/Alkaline (pH > 7) TsNHCl TsNHCl (Protonated) TsNCl2 TsNCl₂ (Dichloramine-T) TsNHCl->TsNCl2 Disproportionation HOCl_acid HOCl (Hypochlorous Acid) CAT TsNCl⁻Na⁺ (Chloramine-T) HOCl_alkaline HOCl (Hypochlorous Acid) CAT->HOCl_alkaline Hydrolysis CAT_reagent Chloramine-T Reagent CAT_reagent->TsNHCl + H⁺ CAT_reagent->CAT

Caption: Relationship between pH and the active species derived from Chloramine-T in solution.

References

Technical Support Center: Optimizing Chloramine-T Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloramine-T in aqueous media. Our aim is to help you optimize your experimental outcomes by providing clear, actionable advice on pH control and other critical parameters.

Troubleshooting Guide

This section addresses common problems encountered during Chloramine-T reactions, offering potential causes and solutions in a straightforward question-and-answer format.

Question: My reaction is slow or incomplete. How can I increase the reaction rate?

Answer: An incomplete or slow reaction with Chloramine-T can be attributed to several factors, primarily related to pH and reagent stability.

  • Suboptimal pH: The reactivity of Chloramine-T is highly pH-dependent. For many applications, such as the radioiodination of proteins, a pH of around 7.5 is optimal for achieving the best yields.[1] In disinfection applications, decreasing the pH from 8 to 6 can increase the inactivation rate of bacteria by 5 to 6 times.[2]

  • Reagent Degradation: Chloramine-T solutions can lose their oxidative capacity over time. It is recommended to use freshly prepared solutions for best results.[1] Aqueous solutions of Chloramine-T are most stable in strongly alkaline or strongly acidic (sulfuric or perchloric acid) conditions.[3][4] A significant loss of oxidative power is observed in the pH range of 2.65-5.65, with the maximum loss occurring at pH 4.7.[3][4]

  • Insufficient Oxidizing Agent: While an excess of Chloramine-T can be detrimental, an insufficient amount will lead to an incomplete reaction. It is advisable to use a slight excess over the stoichiometric amount required for your specific application.[1]

Question: I am observing unexpected side products or damage to my protein of interest. What could be the cause?

Answer: The formation of byproducts or damage to sensitive molecules like proteins is a common issue, often linked to the concentration of Chloramine-T and the reaction conditions.

  • Excessive Chloramine-T: Higher concentrations of Chloramine-T can lead to undesirable side reactions, such as polymerization or chlorination of the target molecule.[1] For instance, in radioiodination, exceeding the optimized concentration can lower the radiolabeling yield.[1]

  • Reaction Time: The duration of the reaction is critical. For sensitive proteins, the reaction time should be kept to a minimum, ranging from a few seconds to a few minutes, to prevent damage.[1]

  • Quenching: The reaction should be promptly terminated by adding a reducing agent, such as a sodium bisulfite solution, to neutralize the excess Chloramine-T.[1]

Question: My Chloramine-T solution appears cloudy or shows a loss in titre. Why is this happening?

Answer: The stability of aqueous Chloramine-T solutions is significantly influenced by pH and the presence of certain ions.

  • pH-Dependent Disproportionation: In the pH range of 2.65-5.65, Chloramine-T can undergo partial disproportionation to dichloramine-T and p-toluenesulfonamide, leading to a loss in oxidative titre.[3][4] This can sometimes result in turbidity.

  • Reaction with Chloride Ions: In hydrochloric acid solutions with a concentration greater than 0.5M, Chloramine-T can oxidize chloride ions to chlorine gas, resulting in a loss of titre.[3][4]

  • Storage: Aqueous solutions of Chloramine-T should be protected from direct sunlight and stored at moderate temperatures to maintain stability.[5] For long-term storage, solid forms are recommended.[6] It is generally not recommended to store aqueous solutions for more than one day.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and handling of Chloramine-T.

What is the optimal pH for Chloramine-T reactions?

The optimal pH for Chloramine-T reactions is application-dependent.

  • For protein radioiodination , a pH of approximately 7.5 is recommended for the best yields.[1]

  • For disinfection , the bactericidal activity increases as the pH is lowered from 8 to 6.[2]

  • For the formation of monochloramine , which is often the desired species in water treatment, a neutral to alkaline pH of 6.5 to 9.0 is optimal, with the most rapid formation occurring at pH 8.3.[8]

How does pH affect the stability of Chloramine-T solutions?

The stability of aqueous Chloramine-T solutions is highly dependent on pH.

  • High Stability: Solutions are quite stable in strongly alkaline media and in 0.2-2 M sulfuric or perchloric acid.[3][4]

  • Moderate Instability: A reproducible loss in oxidative titre occurs in the pH range of 2.65-5.65, with the maximum loss at pH 4.7, due to partial disproportionation.[3][4]

  • Instability in HCl: In hydrochloric acid solutions (>0.5M), the titre decreases due to the oxidation of chloride to chlorine.[3][4]

What are the different reactive species of Chloramine-T in aqueous solution at different pH values?

In aqueous solutions, Chloramine-T can exist in different forms depending on the pH. These species include N-chloro-p-toluenesulfonamide (the monochloramine form), dichloramine-T, and hypochlorous acid (HOCl) upon hydrolysis.[9] Acidic conditions favor the formation of dichloramine-T, while neutral to alkaline conditions favor the monochloramine form.[8] The oxidizing power of the solution is attributed to these different species.

How should I prepare and store Chloramine-T solutions?

  • Preparation: For most applications, fresh solutions of Chloramine-T should be prepared.[1] It can be dissolved directly in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 5 mg/ml.[7]

  • Storage: Aqueous solutions are not recommended for storage for more than one day.[7] If storage is necessary, they should be kept away from direct sunlight at moderate temperatures.[5] For long-term use, it is best to store Chloramine-T as a solid.[6]

Data Presentation

Table 1: Effect of pH on Chloramine-T Stability and Reactivity

pH RangeStability of Aqueous SolutionDominant Species/Reaction CharacteristicsApplication Implications
< 2.65Stable in H₂SO₄ or HClO₄[3][4]Favors dichloramine and trichloramine formation[8]Increased oxidative power, but potential for side reactions.
2.65 - 5.65Small, reproducible loss in titre (maximal at pH 4.7)[3][4]Partial disproportionation to dichloramine-T and p-toluenesulfonamide[3][4]Avoid this pH range for applications requiring stable concentrations.
6.0 - 8.0Generally stableOptimal for monochloramine formation (peak at pH 8.3)[8]Ideal for protein iodination (pH ~7.5) and effective disinfection.[1][2]
> 8.0Quite stable, especially in strongly alkaline medium[3][4]Favors stable monochloramine[8][10]Good for maintaining a stable disinfectant residual.[10]

Table 2: pH-Dependent Disinfection Efficacy of Chloramines

pHRelative Inactivation RateTime for 99% Inactivation (at 1-5 mg/L)Reference
65-6 times faster than at pH 8< 20 seconds (with concurrent addition of chlorine and ammonia)[2]
7.5Intermediate< 20 seconds (with concurrent addition of chlorine and ammonia)[2]
8Baseline25-26 minutes (with prereacted chloramines)[2]

Experimental Protocols & Visualizations

Experimental Workflow for Protein Radioiodination

This workflow outlines the key steps for radiolabeling a protein using the Chloramine-T method.

G Protein Radioiodination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Purification A Prepare fresh Chloramine-T solution D Add Chloramine-T to initiate reaction A->D B Prepare protein solution in buffer (pH ~7.5) C Add Na125I to protein solution B->C C->D E Incubate for a short duration (seconds to minutes) D->E Oxidation of I- to reactive I+ F Add quenching agent (e.g., sodium bisulfite) E->F Stop reaction G Purify labeled protein via chromatography F->G Remove unreacted components

Caption: A typical workflow for the radioiodination of proteins using Chloramine-T.

Relationship between pH and Chloramine Speciation

This diagram illustrates how pH influences the equilibrium between different chloramine species in water.

G pH-Dependent Speciation of Chloramines Monochloramine Monochloramine (NH₂Cl) note_mono Optimal for disinfection residual Monochloramine->note_mono Dichloramine Dichloramine (NHCl₂) Dichloramine->Monochloramine Increasing pH note_di More reactive, less stable Dichloramine->note_di Trichloramine Trichloramine (NCl₃) Trichloramine->Dichloramine Increasing pH note_tri Highly unstable Trichloramine->note_tri

Caption: The dominant chloramine species in aqueous solution as a function of pH.

References

Technical Support Center: Optimizing Chloramine-T Disinfection in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of Chloramine-T as a disinfectant in your laboratory. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you improve the efficiency and consistency of your disinfection procedures.

Frequently Asked Questions (FAQs)

Q1: What is Chloramine-T and how does it work as a disinfectant?

A1: Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is a broad-spectrum disinfectant. In aqueous solutions, it slowly releases hypochlorous acid (HOCl), a strong oxidizing agent.[1][2] This oxidative action, along with direct chlorination, disrupts microbial proteins, cell membranes, and other essential cellular components, leading to the death of a wide range of pathogens including bacteria, viruses, fungi, and spores.[1][2]

Q2: What are the key factors that influence the effectiveness of Chloramine-T?

A2: The primary factors affecting Chloramine-T's disinfectant efficacy are:

  • Concentration: Higher concentrations are generally more effective, but an optimal balance must be struck to avoid unnecessary cost and potential material damage.

  • Contact Time: A sufficient duration of contact between the disinfectant and the microorganisms is crucial for complete inactivation.[3]

  • pH: The pH of the solution impacts the equilibrium between different chlorine species. Acidic to neutral pH levels tend to favor the more potent hypochlorous acid.[3][4]

  • Temperature: Increased temperature generally enhances the rate of disinfection.[3][4]

  • Presence of Organic Matter: Organic materials like soil, blood, or residual culture media can react with and neutralize the active chlorine in Chloramine-T, reducing its effectiveness.[3]

Q3: How long are Chloramine-T solutions stable?

A3: Aqueous solutions of Chloramine-T are most stable in alkaline conditions.[5] Stock solutions, when stored in a refrigerator, are generally stable for one day.[6] For working solutions, it is best practice to prepare them fresh daily to ensure maximum potency.

Q4: Can I use Chloramine-T to disinfect all laboratory surfaces and equipment?

A4: Chloramine-T is a versatile disinfectant suitable for many applications. However, its compatibility with all materials should be considered. While it is generally less corrosive than sodium hypochlorite (bleach), prolonged contact with certain metals could be a concern. Always consult the manufacturer's guidelines for your specific equipment.

Troubleshooting Guide

This guide addresses common issues encountered during disinfection with Chloramine-T.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or poor disinfection results. 1. Incorrect Concentration: The prepared solution may be too dilute. 2. Insufficient Contact Time: The disinfectant is not in contact with the surface for the required duration. 3. Presence of Organic Matter: Surfaces may not be adequately pre-cleaned.[7] 4. Incorrect pH: The pH of the prepared solution may be outside the optimal range.1. Verify the calculations used for preparing the solution. Use a calibrated balance and volumetric flasks. Consider verifying the active chlorine concentration (see Protocol 3). 2. Ensure the disinfectant remains on the surface for the entire recommended contact time. Reapply if necessary. 3. Thoroughly clean surfaces with a suitable detergent to remove all visible soil and organic debris before applying Chloramine-T.[7] 4. Check the pH of your water source. If it is highly alkaline, consider adjusting the pH of the disinfectant solution.
Rapid loss of disinfectant activity. 1. Improper Storage: The solution is exposed to light or high temperatures. 2. Contamination: The stock or working solution has been contaminated.1. Store Chloramine-T powder in a cool, dark, dry place. Store prepared solutions in opaque, tightly sealed containers and refrigerate if possible.[6] 2. Use sterile glassware and purified water for preparing solutions. Do not return unused portions of the working solution to the stock bottle.
False-positive readings in active chlorine measurement (DPD method). 1. Monochloramine Interference: In the DPD free chlorine test, monochloramine can slowly react, causing a color drift to a darker pink, leading to an overestimation.[8]1. When using the DPD method for free chlorine, take the reading within one minute of adding the reagent to minimize interference from combined chlorine species.[8] For total chlorine, a longer reaction time is required for the potassium iodide to react with chloramines.

Data on Disinfectant Efficacy

The efficacy of a disinfectant is often expressed as a "CT value," which is the product of the disinfectant C oncentration (in mg/L) and the contact T ime (in minutes). A specific CT value is required to achieve a certain level of microbial inactivation (e.g., a 3-log reduction, which corresponds to 99.9% inactivation).

Table 1: CT Values (mg·min/L) for Inactivation of Giardia Cysts by Chloramine (pH 6-9)

Temperature0.5-log Inactivation1.0-log Inactivation1.5-log Inactivation
≤1°C 6351,2701,900
5°C 3657351,100
10°C 310615930
15°C 250500750
20°C 185370550
25°C 125250375

Data adapted from the U.S. Environmental Protection Agency (EPA) guidance manual.[9]

Table 2: CT Values (mg·min/L) for Inactivation of Viruses by Free Chlorine (pH 6-9)

Temperature2.0-log Inactivation3.0-log Inactivation4.0-log Inactivation
0.5°C 6912
5°C 468
10°C 346
15°C 234
20°C 123
25°C 112

Data adapted from the U.S. Environmental Protection Agency (EPA) guidance manual.[9] Note: While this table is for free chlorine, it provides a useful benchmark. Chloramines are generally less effective than free chlorine, especially against viruses, and thus require significantly higher CT values.[10]

Table 3: Antimicrobial Activity of Chloramine-T Incorporated into Dental Stone against Candida albicans

Chloramine-T Concentration (w/w)Mean Zone of Inhibition (mm)
0% (Control) 0
0.1% 0.70
0.25% 2.70
0.5% 20.80

This study demonstrates the concentration-dependent efficacy of Chloramine-T against a common fungus.

Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) Chloramine-T Stock Solution

  • Objective: To prepare a 1% weight/volume stock solution of Chloramine-T.

  • Materials:

    • Chloramine-T powder

    • Analytical balance

    • 100 mL volumetric flask

    • Deionized or distilled water

    • Spatula and weighing paper

    • Magnetic stirrer and stir bar (optional)

  • Procedure:

    • Place the weighing paper on the analytical balance and tare it.

    • Carefully weigh out 1.0 g of Chloramine-T powder.

    • Transfer the powder to the 100 mL volumetric flask.

    • Add approximately 50-70 mL of deionized water to the flask.

    • Swirl the flask (or use a magnetic stirrer) until the Chloramine-T is completely dissolved.

    • Once dissolved, add deionized water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

    • Label the flask with the solution name (1% Chloramine-T), preparation date, and your initials. Store in a cool, dark place.

Protocol 2: General Purpose Disinfection Efficacy Test (Quantitative Suspension Method)

  • Objective: To evaluate the bactericidal efficacy of a Chloramine-T solution.

  • Materials:

    • Prepared Chloramine-T solution of desired concentration.

    • Sterile hard water or Phosphate Buffered Saline (PBS) for dilutions.

    • Liquid neutralizer solution (e.g., sodium thiosulfate).

    • Suspension of the test microorganism (e.g., E. coli) with a known concentration (CFU/mL).

    • Sterile test tubes, pipettes, and vortex mixer.

    • Culture plates with appropriate agar medium (e.g., Tryptic Soy Agar).

    • Incubator.

  • Procedure:

    • Prepare serial dilutions of the Chloramine-T solution if required.

    • In a sterile test tube, mix a defined volume of the microbial suspension with a defined volume of the Chloramine-T solution. For example, add 0.1 mL of the bacterial suspension to 9.9 mL of the disinfectant solution.

    • Start a timer immediately upon mixing. This is the beginning of the contact time.

    • At the end of the specified contact time (e.g., 5 minutes), transfer a specific volume (e.g., 1 mL) of the mixture into a tube containing a known volume of neutralizer to stop the disinfectant action.

    • Vortex the neutralized mixture thoroughly.

    • Perform serial dilutions of the neutralized mixture in a sterile diluent (e.g., PBS).

    • Plate the dilutions onto the appropriate agar plates.

    • As a control, perform the same procedure but replace the disinfectant solution with a sterile diluent (e.g., PBS).

    • Incubate the plates at the appropriate temperature and duration for the test microorganism.

    • Count the colonies on the plates and calculate the log reduction in viable bacteria compared to the control.

Protocol 3: Measuring Total Chlorine Concentration using the DPD Colorimetric Method

  • Objective: To determine the total active chlorine concentration in a Chloramine-T solution.

  • Materials:

    • Spectrophotometer or colorimeter.

    • DPD Total Chlorine Reagent (typically contains N,N-diethyl-p-phenylenediamine and a potassium iodide source).

    • Chloramine-T solution to be tested.

    • Chlorine-free deionized water (for blank).

    • Cuvettes for the spectrophotometer.

  • Procedure:

    • Turn on the spectrophotometer and allow it to warm up. Set the wavelength to approximately 515-557 nm, as specified by the DPD reagent manufacturer.

    • Fill a cuvette with chlorine-free deionized water. This will be your blank. Place it in the spectrophotometer and zero the instrument.

    • Fill a second cuvette with the Chloramine-T solution you wish to test.

    • Add the contents of one DPD Total Chlorine Reagent packet or a specified volume of liquid reagent to the sample cuvette.

    • Immediately cap the cuvette and invert several times to mix.

    • Allow the color to develop for the time specified by the reagent manufacturer (typically 3-6 minutes for total chlorine).

    • Place the sample cuvette into the spectrophotometer and read the absorbance or concentration value.

    • Compare the reading to a calibration curve prepared with standards of known chlorine concentration to determine the mg/L of total chlorine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Chloramine-T Solution (Protocol 1) mix Mix Disinfectant and Microbes prep_sol->mix prep_microbe Prepare Microbial Suspension prep_microbe->mix contact Allow Contact Time mix->contact neutralize Neutralize Disinfectant contact->neutralize plate Plate Serial Dilutions neutralize->plate incubate Incubate Plates plate->incubate count Count Colonies & Calculate Log Reduction incubate->count

Caption: Workflow for Disinfection Efficacy Testing.

troubleshooting_logic start Poor Disinfection Results check_conc Is Concentration Correct? start->check_conc check_contact Is Contact Time Sufficient? check_conc->check_contact Yes reprepare Remake Solution Accurately (Protocol 1) check_conc->reprepare No check_clean Was Surface Pre-Cleaned? check_contact->check_clean Yes extend_time Increase/Ensure Contact Time check_contact->extend_time No clean_surface Clean Surface and Re-apply check_clean->clean_surface No success Problem Solved check_clean->success Yes reprepare->success extend_time->success clean_surface->success

Caption: Troubleshooting Logic for Poor Disinfection.

References

Technical Support Center: Optimizing ChloraMine-T-Based Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Chloramine-T-based syntheses. Our goal is to help you minimize by-product formation and improve the overall efficiency and purity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in Chloramine-T-based reactions?

A1: The most prevalent by-product is p-toluenesulfonamide (TsNH₂), which is the reduced form of Chloramine-T.[1] Other common by-products include dichloramine-T (TsNCl₂), which can form under acidic conditions, and over-oxidation products, such as sulfones in the oxidation of sulfides. In reactions with organic matter, particularly in aqueous solutions, organic chloramines can also be formed.

Q2: How can I remove the p-toluenesulfonamide by-product from my reaction mixture?

A2: A common and effective method is to perform a basic aqueous wash. p-Toluenesulfonamide is acidic and will be deprotonated by a base like sodium hydroxide, forming a water-soluble salt that can be extracted into the aqueous phase. For products that are sensitive to basic conditions, careful column chromatography can also be used for separation.

Q3: What is the role of pH in controlling by-product formation?

A3: pH is a critical parameter. Acidic conditions can lead to the disproportionation of Chloramine-T to form dichloramine-T.[1] In many applications, maintaining a slightly basic or neutral pH is optimal. For instance, in the Sharpless aminohydroxylation, pH control can influence regioselectivity.[2] It is recommended to buffer the reaction mixture to maintain the desired pH throughout the synthesis.

Q4: How does temperature affect the selectivity of Chloramine-T reactions?

A4: Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and an increase in the formation of by-products.[3] For instance, in the oxidation of sulfides, elevated temperatures can promote over-oxidation to the corresponding sulfone.[4] It is crucial to carefully control the reaction temperature, and in many cases, running the reaction at room temperature or below is advantageous.

Troubleshooting Guides

Issue 1: Low Yield in Aziridination of Alkenes

Possible Cause & Solution

  • Suboptimal Stoichiometry: The ratio of alkene to Chloramine-T is crucial. While a large excess of the alkene is often used, studies have shown that in some cases, particularly with manganese-porphyrin catalysts, inverting the ratio to have an excess of Chloramine-T can significantly improve the yield of the desired aziridine.

    Data on Styrene Aziridination Yield with Varying Stoichiometry:

Styrene:Chloramine-T RatioYield of N-tosyl-2-phenylaziridine (%)
3:149
1:1No further improvement
1:256
1:352
1:453
  • Catalyst Inactivation: Ensure your catalyst is active and handled under the appropriate conditions (e.g., inert atmosphere if required).

Experimental Protocol: Manganese-Catalyzed Aziridination of Styrene

  • To a solution of styrene in a suitable solvent (e.g., water or a buffered aqueous solution), add the manganese-porphyrin catalyst.

  • Add Chloramine-T in the desired stoichiometric ratio (e.g., a 1:2 ratio of styrene to Chloramine-T).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Upon completion, work up the reaction by extracting the product into an organic solvent and purifying by column chromatography.

Issue 2: Poor Regioselectivity in Sharpless Aminohydroxylation

Possible Cause & Solution

  • Incorrect Ligand Choice: The choice of the cinchona alkaloid-derived ligand (e.g., PHAL vs. AQN) has a dramatic effect on the regioselectivity of the aminohydroxylation of certain substrates like cinnamates.[5] One ligand may favor the formation of the α-amino-β-hydroxy product, while another favors the β-amino-α-hydroxy regioisomer.

  • pH of the Reaction Medium: The pH of the aqueous phase can significantly influence the regioselectivity. For styrenes, controlling the pH can allow for the selective formation of one regioisomer over the other.[2]

    Data on Regioselectivity in the Aminohydroxylation of Styrene at Different pH:

pHRatio of Regioisomer A : Regioisomer B
5.5~1 : 1
7.5~2 : 1
9.5~4 : 1
11.3>10 : 1

Experimental Protocol: pH-Controlled Asymmetric Aminohydroxylation of Styrene [2]

  • Prepare a buffered solution at the desired pH (e.g., phosphate buffer for pH 7.5).

  • In a reaction vessel, combine the chiral ligand (e.g., (DHQ)₂PHAL), potassium osmate(VI) dihydrate, and the buffered solution.

  • Add the styrene substrate to the mixture.

  • Add Chloramine-T trihydrate and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by flash chromatography to separate the regioisomers.

Sharpless_Aminohydroxylation_Regioselectivity Control of Regioselectivity in Sharpless Aminohydroxylation cluster_conditions Reaction Conditions cluster_products Potential Products Alkene Alkene (e.g., Styrene) Regioisomer_A Regioisomer A (e.g., Phenylserine derivative) Alkene->Regioisomer_A Regioisomer_B Regioisomer B (e.g., Phenylisoserine derivative) Alkene->Regioisomer_B ChloramineT Chloramine-T ChloramineT->Regioisomer_A ChloramineT->Regioisomer_B Os_Catalyst Osmium Catalyst Os_Catalyst->Regioisomer_A Os_Catalyst->Regioisomer_B Ligand Chiral Ligand (PHAL or AQN) Ligand->Regioisomer_A Influences Ratio Ligand->Regioisomer_B pH_Control pH Control pH_Control->Regioisomer_A Influences Ratio pH_Control->Regioisomer_B

Caption: Factors influencing regioselectivity in Sharpless aminohydroxylation.

Issue 3: Over-oxidation of Sulfides to Sulfones

Possible Cause & Solution

  • Excess Chloramine-T: Using a stoichiometric excess of Chloramine-T can lead to the oxidation of the initially formed sulfoxide to the corresponding sulfone.

  • Elevated Temperature: Higher reaction temperatures increase the rate of both the desired oxidation to the sulfoxide and the undesired over-oxidation to the sulfone.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the complete consumption of the starting sulfide can result in the over-oxidation of the sulfoxide product.

Experimental Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide [6]

  • Dissolve thioanisole in a suitable solvent (e.g., acetonitrile or dichloromethane) and cool the solution to the desired temperature (e.g., 0 °C or -10 °C).

  • In a separate flask, prepare a solution of Chloramine-T (typically 1.0 to 1.2 equivalents).

  • Slowly add the Chloramine-T solution to the cooled thioanisole solution with vigorous stirring.

  • Monitor the reaction progress closely by TLC to determine the point of complete consumption of the starting sulfide.

  • Once the thioanisole is consumed, immediately quench the reaction by adding an aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃). This will destroy any remaining active chlorine species and prevent over-oxidation during work-up.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude sulfoxide.

  • Purify the product by column chromatography if necessary.

Sulfide_Oxidation_Pathway Oxidation Pathway of Sulfides with Chloramine-T Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Sulfide->Sulfoxide Desired Oxidation Sulfone Sulfone (R-SO₂-R') Sulfoxide->Sulfone Over-oxidation (By-product Formation) ChloramineT1 Chloramine-T (1 equiv) ChloramineT1->Sulfide ChloramineT2 Excess Chloramine-T or Prolonged Reaction ChloramineT2->Sulfoxide

Caption: Reaction pathway for the oxidation of sulfides.

Issue 4: Formation of Aldehyde By-products in the Oxidation of Primary Alcohols

Possible Cause & Solution

  • Over-oxidation to Carboxylic Acid: While Chloramine-T is generally a mild oxidant, over-oxidation of the initially formed aldehyde to a carboxylic acid can occur, especially with prolonged reaction times or in the presence of certain catalysts.

  • Reaction with Solvent: The choice of solvent is important. Protic solvents may participate in side reactions. Acetonitrile is often a good choice for these oxidations.

Experimental Protocol: Indium(III) Triflate-Catalyzed Oxidation of Benzyl Alcohol to Benzaldehyde

  • To a solution of benzyl alcohol in acetonitrile, add a catalytic amount of indium(III) triflate (e.g., 0.3 equivalents).

  • Add Chloramine-T (typically 1.1 to 1.5 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting benzaldehyde by column chromatography.

Troubleshooting_Flowchart Troubleshooting By-product Formation Start Reaction Complete, By-product Observed IdentifyByproduct Identify By-product (e.g., TsNH₂, Sulfone, Regioisomer) Start->IdentifyByproduct TsNH2 Is it p-toluenesulfonamide? IdentifyByproduct->TsNH2 Yes Overoxidation Is it an over-oxidation product? IdentifyByproduct->Overoxidation No TsNH2->Overoxidation No TsNH2_Sol Solution: - Perform basic aqueous wash - Optimize stoichiometry TsNH2->TsNH2_Sol Yes Regioisomer Is it a regioisomer? Overoxidation->Regioisomer No Overoxidation_Sol Solution: - Reduce reaction temperature - Use stoichiometric amount of Chloramine-T - Monitor reaction closely and quench Overoxidation->Overoxidation_Sol Yes Other Other By-product Regioisomer->Other No Regioisomer_Sol Solution: - Change chiral ligand - Adjust pH of the reaction medium Regioisomer->Regioisomer_Sol Yes

Caption: A logical workflow for troubleshooting by-product formation.

References

Technical Support Center: Managing Chloramine-T Hydrate Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Chloramine-T hydrate in their analytical assays.

Troubleshooting Guides

Problem 1: High Background Signal in ELISA or Other Immunoassays

High background can be a significant issue when this compound is present, even in trace amounts. This is often due to its oxidizing properties, which can affect various components of the assay.

Potential Cause Troubleshooting Steps
Oxidation of HRP Substrate (e.g., TMB): Chloramine-T is a strong oxidizing agent and can prematurely react with chromogenic substrates like TMB, leading to a high background signal independent of enzyme activity.1. Neutralize Chloramine-T in the sample: Before adding the sample to the plate, treat it with a neutralizing agent such as sodium metabisulfite or ascorbic acid (see detailed protocols below). 2. Ensure thorough washing: Increase the number of wash steps and the soaking time between washes to remove any residual Chloramine-T from the wells before adding the substrate. 3. Use fresh substrate: Prepare the substrate solution immediately before use and protect it from light to prevent degradation that might be exacerbated by oxidizing contaminants.
Non-specific Antibody Binding: Oxidation of proteins on the plate or in the sample by Chloramine-T can expose hydrophobic regions, leading to increased non-specific binding of antibodies.1. Optimize blocking: Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA) or extend the blocking time to more effectively cover the surface of the wells. 2. Add a blocking agent to the antibody diluent: This can help to reduce non-specific interactions during the antibody incubation steps.
Oxidation of Capture/Detection Antibodies: Chloramine-T can oxidize amino acid residues (like methionine and tryptophan) in the antibodies, potentially altering their conformation and increasing their non-specific binding or even causing them to aggregate.[1]1. Sample pre-treatment is crucial: Neutralize Chloramine-T in the sample before it comes into contact with the assay antibodies. 2. Validate antibody performance: If you suspect antibody damage, test a fresh aliquot of the antibody with a known clean sample to ensure it is performing as expected.

Problem 2: Low or No Signal in Analytical Assays

A decrease or complete loss of signal can also be a consequence of Chloramine-T interference, affecting the integrity of the target analyte or the assay components.

Potential Cause Troubleshooting Steps
Oxidation of the Target Analyte: Chloramine-T can oxidize the target protein or molecule, altering its structure and destroying the epitope recognized by the detection antibodies. This is particularly relevant for proteins containing susceptible amino acid residues like methionine and cysteine.[1]1. Neutralize Chloramine-T immediately upon sample collection: The longer the analyte is exposed, the greater the risk of oxidative damage. 2. Use a milder sample preparation method: If possible, avoid using reagents that could introduce oxidizing agents.
Inhibition of Enzyme Activity (e.g., HRP, ALP): Residual Chloramine-T can inhibit the activity of enzymes used for signal generation in assays like ELISA.1. Implement a robust neutralization step: Ensure that the neutralizing agent is in sufficient excess to completely quench the Chloramine-T. 2. Perform a spike-and-recovery experiment: Add a known amount of your target analyte to a sample with and without Chloramine-T (and your neutralization protocol) to see if you can recover the signal. This will help validate your neutralization method.
Fluorescence Quenching: In fluorescence-based assays, Chloramine-T can act as a quenching agent, reducing the fluorescent signal.1. Thorough sample cleanup: Use one of the provided protocols to remove Chloramine-T before performing fluorescence measurements. 2. Consider spectral interference: Although less common, check if Chloramine-T or its byproducts have any absorbance at the excitation or emission wavelengths of your fluorophore.

FAQs: Managing Chloramine-T Interference

Q1: What is this compound and why does it interfere with my assay?

This compound is the hydrated sodium salt of N-chloro-p-toluenesulfonamide. It is a strong oxidizing and chlorinating agent. Its interference in analytical assays primarily stems from its ability to oxidize key components of the assay, such as the target analyte, antibodies, enzymes (like HRP), and substrates (like TMB).[1] This can lead to either a loss of signal (due to damaged components) or a high background (due to non-specific reactions).

Q2: At what concentration is Chloramine-T likely to cause interference?

The concentration at which Chloramine-T causes significant interference depends on the specific assay and its components. However, even low micromolar concentrations can be problematic. For example, studies on enzyme activity have shown effects at concentrations as low as 10 mg/L. It is best to assume that any amount of residual Chloramine-T is a potential source of interference and should be removed or neutralized.

Q3: How can I remove or neutralize Chloramine-T from my samples?

There are several methods to neutralize Chloramine-T. The most common and effective for analytical samples are chemical neutralization with sodium metabisulfite or ascorbic acid. The choice of method may depend on your sample matrix and the downstream application. Detailed protocols are provided below.

Q4: Will the neutralization process itself interfere with my assay?

It is possible. The neutralizing agents (sodium metabisulfite, ascorbic acid) and their byproducts could potentially affect your assay. It is crucial to:

  • Use the minimal effective concentration of the neutralizing agent.

  • Consider a cleanup step after neutralization to remove excess reagent and byproducts.

  • Run appropriate controls, including a sample with the neutralizing agent alone, to assess any direct effects on your assay.

Q5: Can I just dilute my sample to reduce Chloramine-T interference?

Dilution can reduce the concentration of Chloramine-T, but it may not be sufficient to eliminate interference, especially if your analyte is also at a low concentration. Diluting the sample will also dilute your analyte, potentially bringing it below the detection limit of your assay. Active removal or neutralization is a more robust approach.

Data Presentation: Quantitative Impact of Chloramine-T on Enzyme Activity

The following table summarizes the observed effects of different concentrations of Chloramine-T on the activity of various enzymes, illustrating its potential for interference.

EnzymeOrganism/SourceChloramine-T Concentration (mg/L)Observed Effect on Activity
AcetylcholinesteraseRainbow Trout (Red Blood Cells)10 and 20Increased
AcetylcholinesteraseRainbow Trout (Red Blood Cells)30Decreased
CatalaseRainbow Trout (Liver)10Increased
CatalaseRainbow Trout (Liver)20 and 30Decreased
Superoxide DismutaseRainbow Trout (Liver)10 and 20Decreased
Superoxide DismutaseRainbow Trout (Liver)30Increased
Cytochrome P450 (CYP2E1, CYP1A1/2, etc.)Rat (Liver)2.5, 5, and 10Significantly Increased (dose-dependent)

Data compiled from studies on the biological effects of Chloramine-T.[2][3]

Experimental Protocols

Protocol 1: Neutralization of Chloramine-T with Sodium Metabisulfite

This protocol is suitable for protein samples, such as those used in immunoassays. It is adapted from procedures used to stop Chloramine-T-mediated protein iodination.[4]

  • Prepare a fresh solution of sodium metabisulfite: Dissolve sodium metabisulfite in your assay buffer to a concentration of 0.6 mg/mL.

  • Determine the amount of Chloramine-T in your sample: If possible, estimate the concentration of residual Chloramine-T.

  • Add sodium metabisulfite to your sample: Add the sodium metabisulfite solution to your sample. A common recommendation is to use a 2- to 5-fold molar excess of sodium metabisulfite to Chloramine-T. For example, for a sample containing 10 µg of Chloramine-T, you would add approximately 20 µL of a 0.6 mg/mL sodium metabisulfite solution.

  • Incubate: Gently mix and incubate for 5-10 minutes at room temperature.

  • Proceed with your assay: The sample can now be used in your assay.

  • (Optional) Sample Cleanup: To remove the p-toluenesulfonamide byproduct and excess sulfite, consider a buffer exchange step using a desalting column or spin column appropriate for your analyte.

Protocol 2: Neutralization of Chloramine-T with Ascorbic Acid (Vitamin C)

Ascorbic acid is another effective neutralizing agent. It is reported that approximately 2.5 parts of ascorbic acid are needed to neutralize 1 part of chlorine.[5]

  • Prepare a fresh solution of L-ascorbic acid: Dissolve L-ascorbic acid in your assay buffer to a concentration of 1 mg/mL.

  • Estimate the Chloramine-T concentration: Determine the approximate concentration of Chloramine-T in your sample.

  • Add ascorbic acid to your sample: Add the ascorbic acid solution to achieve a final concentration that is at least a 2.5-fold weight excess over the estimated Chloramine-T concentration.

  • Incubate: Mix gently and allow the reaction to proceed for 5 minutes at room temperature.

  • pH adjustment (if necessary): Ascorbic acid is weakly acidic and may lower the pH of your sample, especially in poorly buffered solutions. Check the pH and adjust if necessary for your assay. Alternatively, use sodium ascorbate, which is pH neutral.

  • Proceed with your assay: The neutralized sample can now be used.

Visualizations

Interference_Mechanism cluster_assay Immunoassay Components cluster_effects Interference Effects cluster_outcomes Assay Outcomes Analyte Target Analyte (Protein) OxidizedAnalyte Oxidized Analyte (Epitope Destruction) Analyte->OxidizedAnalyte Antibody Antibody OxidizedAb Oxidized Antibody (Altered Conformation) Antibody->OxidizedAb Enzyme Enzyme Conjugate (e.g., HRP) InhibitedEnzyme Inhibited Enzyme Enzyme->InhibitedEnzyme Substrate Chromogenic Substrate (e.g., TMB) OxidizedSubstrate Oxidized Substrate (Color Development) Substrate->OxidizedSubstrate ChloramineT Chloramine-T (Oxidizing Agent) ChloramineT->Analyte Oxidizes ChloramineT->Antibody Oxidizes ChloramineT->Enzyme Oxidizes/Inhibits ChloramineT->Substrate Oxidizes LowSignal Low/No Signal OxidizedAnalyte->LowSignal OxidizedAb->LowSignal InhibitedEnzyme->LowSignal HighBg High Background OxidizedSubstrate->HighBg

Caption: Mechanism of Chloramine-T interference in immunoassays.

Experimental_Workflow start Sample Containing Chloramine-T neutralization Add Neutralizing Agent (e.g., Sodium Metabisulfite or Ascorbic Acid) start->neutralization incubation Incubate (5-10 min at RT) neutralization->incubation decision Is Cleanup Necessary? incubation->decision assay Perform Analytical Assay incubation->assay Directly if no cleanup cleanup Sample Cleanup (e.g., Desalting Column) decision->cleanup Yes no_cleanup Proceed to Assay decision->no_cleanup No cleanup->assay

Caption: Experimental workflow for managing Chloramine-T interference.

References

Validation & Comparative

A Head-to-Head Comparison: Chloramine-T vs. Iodogen for Peptide Radioiodination

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for labeling peptides with radioactive iodine.

The introduction of a radioactive iodine atom into a peptide is a critical step in the development of radiolabeled peptides for a wide range of applications, including in vitro assays, in vivo imaging, and targeted radiotherapy. The choice of iodination method can significantly impact the quality of the final product, affecting its purity, specific activity, and biological integrity. Two of the most common methods for oxidative radioiodination are the Chloramine-T and Iodogen techniques. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific peptide of interest.

At a Glance: Key Differences

FeatureChloramine-TIodogen
Oxidizing Strength StrongMild
Reaction Phase Homogeneous (in solution)Heterogeneous (solid phase)
Reaction Speed Fast (seconds to minutes)Slower (minutes)
Potential for Peptide Damage Higher risk of oxidation, especially of sensitive residues (Met, Trp)Lower risk of oxidative damage
Ease of Quenching Requires a reducing agent (e.g., sodium metabisulfite)Reaction is stopped by physically removing the peptide solution from the Iodogen-coated vessel
Ease of Use Requires careful timing and handling of reagentsSimpler to handle and control the reaction

Performance Comparison: A Data-Driven Look

While direct comparative data for a wide range of peptides can be sparse in publicly available literature, a study on the radioiodination of the non-peptide molecule β-CIT provides a useful quantitative comparison of the two methods. The results, summarized below, demonstrate that both methods can achieve high radiochemical yields and purities.[1][2]

ParameterChloramine-TIodogen®
Radiochemical Yield 97.40 ± 1.17%97.81 ± 0.99%
Radiochemical Purity 98.48 ± 0.63%98.24 ± 0.76%

Data from a comparative study on the radiolabeling of β-CIT with Iodine-131. While not a peptide, this data illustrates the high efficiency of both methods under optimized conditions.[1][2]

For peptides, particularly those containing oxidation-sensitive amino acids such as methionine and tryptophan, the choice of method can be more critical. Chloramine-T, being a strong oxidizing agent, has a higher potential to cause undesirable side reactions, including the oxidation of these residues, which can alter the peptide's biological activity.[3][4] Iodogen, as a milder and water-insoluble oxidizing agent, generally results in minimal oxidative damage to peptides and proteins.[3][5]

The Chemistry Behind the Labeling

The radioiodination of peptides using both Chloramine-T and Iodogen is an electrophilic substitution reaction that primarily targets tyrosine and, to a lesser extent, histidine residues. The oxidizing agent converts the radioactive iodide (I⁻) into a more reactive electrophilic species (I⁺), which then substitutes a hydrogen atom on the aromatic ring of the amino acid.

cluster_oxidation Oxidation of Iodide cluster_substitution Electrophilic Substitution I- Radioactive Iodide (I⁻) Oxidizing_Agent Chloramine-T or Iodogen I-->Oxidizing_Agent Oxidation I+ Reactive Iodine (I⁺) Oxidizing_Agent->I+ Radioiodinated_Peptide Radioiodinated Peptide I+->Radioiodinated_Peptide Peptide Peptide with Tyrosine/Histidine Peptide->Radioiodinated_Peptide Electrophilic Substitution

A simplified diagram of the radioiodination process.

Experimental Workflow: From Reaction to Purified Product

A typical workflow for the radioiodination of peptides, whether using Chloramine-T or Iodogen, involves the reaction itself, quenching the reaction, and purification of the labeled peptide.

start Start peptide_prep Prepare Peptide Solution start->peptide_prep reaction Radioiodination Reaction peptide_prep->reaction reagent_prep Prepare Radioiodide and Oxidizing Agent reagent_prep->reaction quench Quench Reaction reaction->quench purification Purification (e.g., HPLC, SEC) quench->purification qc Quality Control (e.g., TLC, HPLC) purification->qc final_product Purified Radioiodinated Peptide qc->final_product

A generalized workflow for peptide radioiodination.

Detailed Experimental Protocols

Below are generalized, side-by-side protocols for the radioiodination of a peptide using Chloramine-T and Iodogen. These should be optimized for each specific peptide.

StepChloramine-T MethodIodogen Method
1. Preparation 1. Prepare a fresh solution of Chloramine-T (e.g., 1 mg/mL in phosphate buffer). 2. Prepare a fresh solution of sodium metabisulfite (e.g., 2 mg/mL in phosphate buffer) for quenching.1. Coat a reaction vial with Iodogen by dissolving it in an organic solvent (e.g., dichloromethane), adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen. 2. Alternatively, use pre-coated Iodogen tubes.
2. Reaction 1. To a reaction vial, add the peptide solution (in a suitable buffer, typically pH 7.0-7.5), radioactive sodium iodide (e.g., Na¹²⁵I), and the Chloramine-T solution. 2. Vortex the mixture gently and incubate for a short period (e.g., 30-60 seconds) at room temperature. The reaction is very rapid.[6]1. To the Iodogen-coated vial, add the peptide solution (in a suitable buffer, typically pH 7.0-7.5) and the radioactive sodium iodide. 2. Agitate the vial gently and incubate for a longer period (e.g., 5-15 minutes) at room temperature.
3. Quenching 1. Add the sodium metabisulfite solution to the reaction mixture to stop the oxidation reaction.1. Stop the reaction by simply transferring the reaction mixture to a new, clean vial, leaving the solid-phase Iodogen behind.
4. Purification 1. Purify the radiolabeled peptide from unreacted iodide and other components using a suitable chromatographic method such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[6]1. Purify the radiolabeled peptide using the same methods as for the Chloramine-T procedure (SEC or RP-HPLC).
5. Quality Control 1. Assess the radiochemical purity of the final product using techniques like thin-layer chromatography (TLC) or analytical RP-HPLC.1. Assess the radiochemical purity using the same quality control methods.

Conclusion: Making the Right Choice

Both Chloramine-T and Iodogen are effective methods for the radioiodination of peptides, and with careful optimization, both can yield high-quality radiolabeled products.[7] The choice between the two often comes down to the specific characteristics of the peptide being labeled.

  • Chloramine-T is a good choice for robust peptides that are not susceptible to oxidation. Its speed and the homogeneous nature of the reaction can be advantageous in certain settings.

  • Iodogen is generally the preferred method for peptides containing sensitive amino acid residues that are prone to oxidation.[3][5] The milder reaction conditions and the ease of quenching by simple removal of the reaction solution from the coated vial make it a more controlled and often safer option for preserving the biological integrity of the peptide.

Ultimately, for any new peptide, it is advisable to perform small-scale pilot experiments with both methods to determine the optimal conditions that provide the highest radiochemical yield and purity while maintaining the peptide's biological activity.

References

A Comparative Guide to Protein Radioiodination: Exploring Alternatives to Chloramine-T

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Chloramine-T method has been a cornerstone for labeling proteins with radioiodine, a critical process in various biomedical research and clinical applications, including radioimmunoassays and molecular imaging. However, the harsh oxidative nature of Chloramine-T can lead to protein damage and loss of biological activity, prompting the development of milder and more specific labeling techniques. This guide provides a comprehensive comparison of the principal alternatives to Chloramine-T: the Iodogen method, the Lactoperoxidase method, and the Bolton-Hunter method. We present a side-by-side analysis of their performance, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal method for their specific protein and application.

Performance Comparison of Radioiodination Methods

The choice of a radioiodination method depends on a balance between labeling efficiency, the specific activity of the final product, and the preservation of the protein's structural and functional integrity. The following table summarizes the key quantitative parameters for each method, compiled from various experimental findings.

MethodLabeling Efficiency (%)Specific Activity (µCi/µg)Key AdvantagesKey Disadvantages
Chloramine-T High (can be >90%)[1]Up to 117 ± 61 MBq/nmol[1]Simple, rapid, high efficiency[2]Harsh, can cause protein oxidation and aggregation[3][4]
Iodogen High (often >70%)[5]0.7 to 1 mol 125I/mol protein[6]Milder than Chloramine-T, insoluble reagent is easily removed[5]Longer reaction times, can still cause some protein damage[7]
Lactoperoxidase Variable (protein-dependent)[8]Up to 5 µc/µg[8]Enzymatic and gentle, minimizes protein denaturation[9]More complex setup, requires H2O2, can be less efficient[9]
Bolton-Hunter Variable (depends on lysine availability)Up to 170 µCi/µg (for human growth hormone)[10]Non-oxidative, labels lysine residues, ideal for proteins lacking tyrosine or sensitive to oxidation[11][12]Indirect method, reagent can be expensive

Experimental Methodologies

Detailed and reproducible protocols are essential for successful protein radioiodination. Below are representative protocols for each of the discussed methods.

Chloramine-T Method

This method utilizes Chloramine-T as an oxidizing agent to convert iodide to a reactive form that incorporates into tyrosine and, to a lesser extent, histidine residues.[13]

Materials:

  • Protein solution (0.5-5 mg/ml in 0.1 M phosphate buffer, pH 7.0)[2]

  • Na125I solution

  • Chloramine-T solution (freshly prepared, 500 µg/ml in 0.1 M phosphate buffer, pH 7.0)[2]

  • Sodium metabisulfite solution (freshly prepared, 500 µg/ml in 0.1 M phosphate buffer, pH 7.0)[2]

  • Purification column (e.g., Sephadex G-25)

Protocol:

  • To the protein solution, add the desired amount of Na125I.[2]

  • Initiate the reaction by adding the Chloramine-T solution. A common ratio is 10 µg of Chloramine-T per 1 mg of protein.[2]

  • Allow the reaction to proceed for 10 minutes at room temperature.[2]

  • Stop the reaction by adding an equal amount of sodium metabisulfite solution.[2]

  • Separate the radiolabeled protein from unreacted iodine and other reagents using a purification column.[14]

Iodogen Method

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a water-insoluble oxidizing agent that is coated onto the reaction vessel, minimizing direct contact with the protein in solution.[15]

Materials:

  • Iodogen-coated tubes

  • Protein solution (5-10 µg in phosphate buffer, pH 7.5)[15]

  • Na125I solution

  • Stopping buffer (e.g., phosphate buffer with KI)

  • Purification column

Protocol:

  • Prepare Iodogen-coated tubes by dissolving Iodogen in an organic solvent, adding it to a tube, and evaporating the solvent under nitrogen.[15]

  • Add the protein solution and Na125I to the Iodogen-coated tube.[15]

  • Incubate for 30-45 seconds with gentle mixing.[15]

  • Transfer the reaction mixture to a new tube containing the stopping buffer to terminate the reaction.[15]

  • Purify the labeled protein using a purification column.[15]

Lactoperoxidase Method

This enzymatic method uses lactoperoxidase in the presence of a small amount of hydrogen peroxide to catalyze the oxidation of iodide.[9]

Materials:

  • Protein solution

  • Na125I solution

  • Lactoperoxidase solution

  • Hydrogen peroxide (H2O2) solution (dilute)

  • Stopping solution (e.g., cysteine or dilution buffer)

  • Purification column

Protocol:

  • Combine the protein solution, Na125I, and lactoperoxidase in a reaction vessel.

  • Initiate the reaction by adding a small amount of dilute H2O2.

  • Incubate for a predetermined time, which may require optimization.

  • Terminate the reaction by adding a stopping solution or by simple dilution.[9]

  • Purify the radiolabeled protein.

Bolton-Hunter Method

This is an indirect, non-oxidative method that involves the conjugation of a pre-iodinated acylating agent, N-succinimidyl-3-(4-hydroxyphenyl)propionate (Bolton-Hunter reagent), to free amino groups (primarily lysine residues) on the protein.[11][12]

Materials:

  • 125I-labeled Bolton-Hunter reagent

  • Protein solution (in 0.1 M Borate buffer, pH 8.5)[16]

  • Quenching solution (e.g., 0.2 M Glycine in 0.1 M Borate buffer, pH 8.5)[16]

  • Purification column

Protocol:

  • Add the 125I-labeled Bolton-Hunter reagent to the protein solution. A molar ratio of 3-4 moles of ester per mole of protein is common.[16]

  • Incubate the reaction mixture for 15 minutes at 0°C with stirring.[16]

  • Quench the reaction by adding the glycine solution to react with any unconjugated ester.[16]

  • Purify the labeled protein to remove unreacted reagents.[16]

Visualizing the Labeling Chemistries

To better understand the underlying mechanisms of these radioiodination techniques, the following diagrams illustrate the core chemical reactions and experimental workflows.

ChloramineT_Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_purification Purification Protein Protein (with Tyrosine) ReactionMix Reaction Mixture Protein->ReactionMix NaI Na125I NaI->ReactionMix ChloramineT Chloramine-T ChloramineT->ReactionMix Oxidizes I- to reactive I+ QuenchedMix Quenched Mixture ReactionMix->QuenchedMix Metabisulfite Sodium Metabisulfite Metabisulfite->QuenchedMix Reduces excess Chloramine-T Column Gel Filtration Column QuenchedMix->Column LabeledProtein Radiolabeled Protein Column->LabeledProtein FreeIodine Free 125I Column->FreeIodine

Caption: Workflow of the Chloramine-T radioiodination method.

Iodogen_Workflow cluster_reaction Reaction cluster_termination Termination cluster_purification Purification IodogenTube Iodogen-Coated Tube ReactionMix Reaction in Tube IodogenTube->ReactionMix Solid-phase oxidation Protein Protein Solution Protein->ReactionMix NaI Na125I NaI->ReactionMix Transfer Transfer Supernatant ReactionMix->Transfer TerminatedMix Terminated Mixture Transfer->TerminatedMix StoppingBuffer Stopping Buffer StoppingBuffer->TerminatedMix Column Gel Filtration Column TerminatedMix->Column LabeledProtein Radiolabeled Protein Column->LabeledProtein

Caption: Workflow of the Iodogen radioiodination method.

Lactoperoxidase_Workflow cluster_reaction Enzymatic Reaction cluster_termination Termination cluster_purification Purification Protein Protein ReactionMix Reaction Mixture Protein->ReactionMix NaI Na125I NaI->ReactionMix LPO Lactoperoxidase LPO->ReactionMix Enzyme H2O2 H2O2 (trace) H2O2->ReactionMix Co-substrate TerminatedMix Terminated Mixture ReactionMix->TerminatedMix Dilution Dilution / Quencher Dilution->TerminatedMix Column Purification Column TerminatedMix->Column LabeledProtein Radiolabeled Protein Column->LabeledProtein BoltonHunter_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching cluster_purification Purification Protein Protein (with Lysine) Conjugation Conjugation Protein->Conjugation BH_Reagent 125I-Bolton-Hunter Reagent BH_Reagent->Conjugation Reacts with amino groups QuenchedMix Quenched Mixture Conjugation->QuenchedMix Glycine Glycine Glycine->QuenchedMix Reacts with excess reagent Column Purification Column QuenchedMix->Column LabeledProtein Radiolabeled Protein Column->LabeledProtein

References

A Comparative Guide to Chloramine-T and N-Chlorosuccinimide for Electrophilic Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of chlorine atoms into organic molecules is a cornerstone of synthetic chemistry, pivotal in modifying molecular properties and creating essential intermediates for pharmaceuticals and functional materials. Among the diverse array of chlorinating agents, Chloramine-T and N-Chlorosuccinimide (NCS) have emerged as valuable reagents for electrophilic chlorination. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences

FeatureChloramine-TN-Chlorosuccinimide (NCS)
Reagent Type N-Chloro-p-toluenesulfonamide sodium saltN-Chloroimide
Active Chlorine Source Electrophilic chlorine; can generate hypochlorous acid in situ.[1]Electrophilic chlorine.
Physical State White crystalline powder.[1]Stable, crystalline solid.
Solubility Soluble in water.Soluble in many organic solvents.
Primary Applications Chlorination of heteroaromatics, phenols, and in some asymmetric chlorinations.[2][3]Broadly used for chlorination of alkenes, alkynes, aromatics, and ketones.[4]
Byproducts p-Toluenesulfonamide.[1]Succinimide.
Safety Releases toxic chlorine gas upon contact with acids.[5]Considered a safer alternative to gaseous chlorine; stable and easy to handle.[6]

Performance in Electrophilic Chlorination: A Substrate-Based Comparison

The efficacy of a chlorinating agent is highly dependent on the substrate and reaction conditions. Below is a summary of available experimental data for the chlorination of various functional groups using Chloramine-T and NCS.

Chlorination of Heteroaromatic Compounds

Direct comparison data is available for the chlorination of imidazoheterocycles, where Chloramine-T demonstrates superior performance under the tested conditions.

SubstrateReagentConditionsYield (%)Reference
8-methyl-2-phenylimidazo[1,2-a]pyridineChloramine-TNeat, rt, 5 min95[2]
8-methyl-2-phenylimidazo[1,2-a]pyridineNCSNeat, rt, 5 minNo desired product[2]
2-Phenylimidazo[1,2-a]pyridineChloramine-TNeat, rt, 5 min92[2]
2-(p-tolyl)imidazo[1,2-a]pyridineChloramine-TNeat, rt, 5 min90[2]
Chlorination of Aromatic Compounds (Arenes)

While direct side-by-side comparisons are limited, both reagents are effective for the chlorination of activated arenes. NCS is widely used, often with a catalyst, for a broad range of aromatic substrates. Chloramine-T has been shown to be effective for the chlorination of phenols and their derivatives.

Chloramine-T:

SubstrateConditionsProductYield (%)Reference
AnisoleAq. acetic acidChloroanisoles-[3]
p-MethylanisoleAq. acetic acidChloro-p-methylanisoles-[3]
o-MethylanisoleAq. acetic acidChloro-o-methylanisoles-[3]

N-Chlorosuccinimide:

SubstrateConditionsProductYield (%)Reference
AnisoleFe(NTf₂)₃ catalystp-Chloroanisole-[7]
AcetanilideFe(NTf₂)₃ catalystp-Chloroacetanilide-[7]
PhenolFe(NTf₂)₃ catalystp-Chlorophenol-[7]
α-Chlorination of Ketones

Both reagents can be employed for the α-chlorination of ketones. Chloramine-T has been utilized in micellar-catalyzed reactions, while NCS is a more conventional reagent for this transformation.

Chloramine-T:

SubstrateConditionsProductReference
AcetophenoneCationic micellar phasePhenacyl chloride

N-Chlorosuccinimide:

NCS is widely documented for the α-chlorination of ketones, often in the presence of an acid or base catalyst to facilitate enol or enolate formation.

Experimental Protocols

General Procedure for Chlorination of Imidazoheterocycles with Chloramine-T[2]
  • To an oven-dried reaction tube, add the imidazoheterocycle (0.5 mmol) and Chloramine-T (1.0 equiv, 114 mg).

  • Stir the reaction mixture at room temperature for 5 minutes in ambient air.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (10 mL).

  • Filter the mixture to remove insoluble materials.

  • The filtrate can be concentrated to yield the chlorinated product, which in many cases requires no further purification.

General Procedure for Iron(III)-Catalyzed Chlorination of Activated Arenes with NCS[7]
  • To a solution of the activated arene (1.0 mmol) in a suitable solvent (e.g., ionic liquid or organic solvent), add iron(III) triflimide (Fe(NTf₂)₃) catalyst.

  • Add N-chlorosuccinimide (NCS) to the mixture.

  • Heat the reaction mixture to the required temperature and for the specified time.

  • Monitor the reaction progress by an appropriate method (e.g., GC, TLC).

  • Upon completion, perform a suitable work-up, which may include extraction and washing.

  • Purify the crude product by column chromatography.

Reaction Mechanisms and Visualizations

The mechanism of electrophilic chlorination varies depending on the reagent, substrate, and reaction conditions.

Electrophilic Aromatic Chlorination with Chloramine-T

In the presence of moisture, Chloramine-T can disproportionate to form dichloramine-T or hydrolyze to hypochlorous acid (HOCl), which are potent electrophilic chlorinating species. The electron-rich aromatic ring then attacks the electrophilic chlorine atom.[1][2]

G ChloramineT Chloramine-T ActiveChlorine [Cl⁺] source (e.g., Dichloramine-T, HOCl) ChloramineT->ActiveChlorine disproportionation/ hydrolysis H2O H₂O H2O->ActiveChlorine Intermediate Wheland Intermediate ActiveChlorine->Intermediate Sulfonamide p-Toluenesulfonamide ActiveChlorine->Sulfonamide Arene Ar-H Arene->Intermediate electrophilic attack Product Ar-Cl Intermediate->Product -H⁺

Caption: Proposed mechanism for electrophilic aromatic chlorination by Chloramine-T.

Electrophilic Aromatic Chlorination with NCS

NCS can act as a direct source of electrophilic chlorine. In the presence of a Lewis or Brønsted acid catalyst, the electrophilicity of the chlorine atom is enhanced, facilitating the attack by the aromatic ring.[4]

G NCS N-Chlorosuccinimide ActivatedNCS Activated NCS [NCS-Catalyst] NCS->ActivatedNCS Catalyst Catalyst (e.g., H⁺, Lewis Acid) Catalyst->ActivatedNCS Intermediate Wheland Intermediate ActivatedNCS->Intermediate Succinimide Succinimide ActivatedNCS->Succinimide Arene Ar-H Arene->Intermediate electrophilic attack Product Ar-Cl Intermediate->Product -H⁺

Caption: Catalyzed electrophilic aromatic chlorination using NCS.

Electrophilic Addition to Alkenes

Both reagents can provide an electrophilic chlorine source for addition to alkenes. The reaction typically proceeds through a cyclic chloronium ion intermediate, leading to anti-addition of chlorine and a nucleophile across the double bond.

G Alkene Alkene ChloroniumIon Chloronium Ion Intermediate Alkene->ChloroniumIon ChlorinatingAgent Chlorinating Agent (Chloramine-T or NCS) ChlorinatingAgent->ChloroniumIon Product Vicinal Dichloride or Halohydrin/Haloether ChloroniumIon->Product Nucleophilic attack Nucleophile Nu⁻ Nucleophile->Product

Caption: General mechanism for electrophilic addition of chlorine to an alkene.

Conclusion

Both Chloramine-T and N-chlorosuccinimide are effective reagents for electrophilic chlorination, each with its own set of advantages and preferred applications.

  • N-Chlorosuccinimide is a versatile and widely used reagent with a broad substrate scope, including arenes, alkenes, and ketones. Its stability and ease of handling make it a safer alternative to chlorine gas. It is often the reagent of choice for general-purpose electrophilic chlorination.

  • Chloramine-T demonstrates excellent efficacy in specific applications, such as the chlorination of certain heteroaromatic systems where NCS may be less effective. Its solubility in water can also be an advantage in developing greener reaction protocols.

The choice between Chloramine-T and NCS will ultimately depend on the specific substrate, desired selectivity, and reaction conditions. For novel substrates, it is recommended to screen both reagents to determine the optimal conditions for the desired transformation. This guide provides a foundation for making an informed decision in the selection of an appropriate chlorinating agent for your research and development needs.

References

A Comparative Analysis of Chloramine-T and Dichloramine-T in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal N-Chloro-p-toluenesulfonamide Reagent

Chloramine-T (monochloro derivative) and Dichloramine-T (dichloro derivative), both N-chloro-p-toluenesulfonamides, are versatile and cost-effective reagents in organic synthesis. They serve as potent sources of electrophilic chlorine and nitrogen anions, facilitating a wide range of transformations including oxidations, chlorinations, aminations, and cycloadditions.[1][2] The choice between these two reagents is often dictated by the desired reactivity, which is intricately linked to the reaction conditions, particularly pH. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable reagent for their synthetic needs.

Physicochemical Properties and Reactivity Overview

Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is a white powder available in both anhydrous and trihydrate forms.[3] It is considered a mild oxidizing agent.[4] Dichloramine-T, or N,N-dichloro-p-toluenesulfonamide, is a stronger oxidizing agent.[5] The key distinction in their reactivity stems from the number of active chlorine atoms, which influences their electrophilicity and the nature of the reactive species generated in solution.

The speciation of these reagents, and thus their reactivity, is highly dependent on the pH of the reaction medium. Under acidic conditions, Dichloramine-T is the favored species, while neutral to alkaline conditions favor the formation of Chloramine-T (in its protonated or anionic form).[6][7] This pH-dependent equilibrium is a critical factor in controlling the outcome of a reaction.

Comparative Performance in Key Organic Transformations

While direct side-by-side comparisons in the literature are limited, analysis of various studies allows for a qualitative and, where possible, quantitative assessment of their relative performance.

Oxidation Reactions

Both Chloramine-T and Dichloramine-T are effective oxidizing agents for a variety of functional groups, including alcohols, sulfides, and thiols.

Oxidation of Alcohols:

Chloramine-T has been extensively used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. For instance, benzylic alcohols can be efficiently oxidized to the corresponding carbonyl compounds using Chloramine-T in the presence of a catalyst like indium(III) triflate.[8]

While specific comparative yield data is scarce, kinetic studies on the oxidation of secondary alcohols by Chloramine-T suggest that under certain acidic conditions, the in situ formation of Dichloramine-T through disproportionation is responsible for the oxidation. This implies that Dichloramine-T can be a more potent oxidizing agent for alcohols.[9]

Table 1: Oxidation of Alcohols - Representative Data

SubstrateReagentCatalyst/ConditionsProductYield (%)Reference
Benzyl AlcoholChloramine-TIn(OTf)₃ (0.3 eq), MeCN, rtBenzaldehyde85[8]
CyclohexanolChloramine-TH⁺, aqueous acetic acidCyclohexanone- (Kinetic Study)[9]

Oxidation of Sulfides:

The oxidation of sulfides to sulfoxides and sulfones is another important application. The reaction of sulfides with N-chloroarenesulfonamides can yield both the corresponding sulfoxide and a sulfilimine. The product distribution is influenced by the nature of the sulfide and the reaction conditions.

Aziridination of Olefins

The synthesis of aziridines, valuable building blocks in medicinal chemistry, can be achieved through the reaction of olefins with a nitrogen source. Both Chloramine-T and Dichloramine-T can serve this purpose.

Chloramine-T, often in the presence of a catalyst, is widely employed for the aziridination of a variety of olefins. For example, styrene and its derivatives can be converted to the corresponding N-tosylaziridines in good yields.[2][10] The reaction conditions, including the choice of catalyst and solvent, can significantly impact the efficiency of the transformation.

Table 2: Aziridination of Styrene - Representative Data

ReagentCatalyst/ConditionsYield (%)Reference
Chloramine-TMn-porphyrin complex, H₂O, pH 756[2]
Chloramine-TI₂, H₂O, PTC85[11]
Chloramine-TZirconium-based catalyst, DCEHigh yields[10]
Amination and Chlorination Reactions

As sources of both nitrogen and chlorine, these reagents are valuable in amination and chlorination reactions. The electrophilic chlorine can be transferred to a variety of nucleophiles, and the nitrogen moiety can be incorporated into organic molecules.

For instance, Chloramine-T can be used for the aminohalogenation of alkenes.[12] The mechanism of chlorine exchange between Chloramine-T and secondary amines has been studied, indicating that the reaction does not necessarily proceed through the formation of Dichloramine-T.[9]

Experimental Protocols

General Procedure for the Oxidation of Benzyl Alcohol using Chloramine-T

To a solution of benzyl alcohol (1 mmol) in acetonitrile (5 mL) is added Chloramine-T (1.2 mmol) and indium(III) triflate (0.3 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]

General Procedure for the Aziridination of Styrene using Chloramine-T

To a mixture of styrene (1 mmol) and Chloramine-T (1.5 mmol) in water (10 mL) is added a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol) and iodine (0.1 mmol). The mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is extracted with dichloromethane. The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate and then with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the N-tosylaziridine.[11]

General Procedure for the Oxidation of a Sulfide to a Sulfone

Note: While a specific protocol for Dichloramine-T was not found, a general procedure using a related oxidizing system is provided for context.

To a solution of the sulfide (1 mmol) in a mixture of acetonitrile and water is added the oxidizing agent. The reaction is stirred at room temperature or heated as required. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by quenching any excess oxidant and extracting the product into an organic solvent. The organic layer is then washed, dried, and concentrated, and the product is purified by chromatography or recrystallization. For a specific protocol using sodium chlorite and HCl, which generates chlorine dioxide in situ, please refer to the cited literature.[13]

Mechanistic Considerations and Logical Relationships

The reactivity of Chloramine-T and Dichloramine-T is governed by the electrophilicity of the chlorine atom(s) and the stability of the resulting sulfonamide anion. The presence of a second chlorine atom in Dichloramine-T significantly increases the electrophilicity of the chlorine atoms, making it a more powerful oxidizing and chlorinating agent.

The interplay between the two reagents and the effect of pH can be visualized as an equilibrium.

Chloramine_Equilibrium Chloramine-T (TsNClNa) Chloramine-T (TsNClNa) Dichloramine-T (TsNCl2) Dichloramine-T (TsNCl2) Chloramine-T (TsNClNa)->Dichloramine-T (TsNCl2) + H⁺ - Na⁺ p-Toluenesulfonamide (TsNH2) p-Toluenesulfonamide (TsNH2) Chloramine-T (TsNClNa)->p-Toluenesulfonamide (TsNH2) + H₂O - NaOCl Dichloramine-T (TsNCl2)->Chloramine-T (TsNClNa) + OH⁻ + Na⁺ Dichloramine-T (TsNCl2)->p-Toluenesulfonamide (TsNH2) + H₂O - 2HOCl

Equilibrium between Chloramine-T and Dichloramine-T.

A general workflow for a synthetic transformation using these reagents involves selecting the appropriate reagent and optimizing the reaction conditions.

Synthetic_Workflow cluster_start Starting Materials cluster_reagent Reagent Selection cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Substrate Substrate Chloramine-T Chloramine-T Substrate->Chloramine-T Milder Conditions Dichloramine-T Dichloramine-T Substrate->Dichloramine-T Harsher Conditions Solvent Solvent Chloramine-T->Solvent Dichloramine-T->Solvent Temperature Temperature Solvent->Temperature pH pH Temperature->pH Catalyst Catalyst pH->Catalyst Product Product Catalyst->Product Byproducts Byproducts Product->Byproducts

General workflow for synthesis using N-chlorosulfonamides.

Conclusion

Both Chloramine-T and Dichloramine-T are valuable reagents in the arsenal of synthetic organic chemists. The choice between them is a nuanced decision that depends on the specific transformation, the nature of the substrate, and the desired outcome. Chloramine-T is generally favored for milder transformations and when higher selectivity is required. Dichloramine-T, being a more potent reagent, is suitable for more challenging oxidations and chlorinations, although its reactivity can be harder to control.

A thorough understanding of the influence of reaction parameters, especially pH, is crucial for harnessing the full potential of these reagents and achieving the desired synthetic targets. Further direct comparative studies under standardized conditions would be invaluable to the scientific community for making more informed decisions in reagent selection.

References

A Comparative Analysis of ChloraMine-T Hydrate and Other Common Laboratory Disinfectants

Author: BenchChem Technical Support Team. Date: December 2025

In the meticulous environment of research and drug development, the choice of disinfectant is a critical determinant of experimental integrity and laboratory safety. This guide provides an objective comparison of the efficacy of ChloraMine-T hydrate against other widely used laboratory disinfectants, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions on contamination control protocols.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy of this compound and other common laboratory disinfectants against a range of microorganisms. Efficacy is presented as log reduction, which represents the number of microorganisms eliminated by the disinfectant.

Bactericidal Efficacy
DisinfectantConcentrationContact TimeStaphylococcus aureus (Log Reduction)Pseudomonas aeruginosa (Log Reduction)Escherichia coli (Log Reduction)
This compound 0.036 mM30 min3--
0.107 mM20 min-3-
0.036 mM120 min--3
Sodium Hypochlorite 5% (50,000 ppm)5 minComplete KillComplete Kill-
Ethanol 70%10 secKilled-Killed
Quaternary Ammonium Compounds 1,000 - 20,000 ppm1 - 10 min~4-5~4-5-

Data compiled from multiple sources, see references for details.

Fungicidal Efficacy
DisinfectantConcentrationContact TimeCandida albicans (Log Reduction)Aspergillus fumigatusTrichophyton mentagrophytes
This compound 0.355 mM60 min2--
1/50 dilution-Strong fungicidal effectStrong fungicidal effect-
Sodium Hypochlorite 1% (10,000 ppm)15 min--Complete inactivation
Isopropanol 70%-Effective--
Phenol 5%< 1 hour--Effective

Data compiled from multiple sources, see references for details.

Virucidal Efficacy
DisinfectantTarget VirusConcentrationContact TimeEfficacy
This compound Broad SpectrumNot specifiedNot specifiedEffective against viruses.[1]
Glutaraldehyde Vaccinia virus100 ppm5 minInactivated
Adenovirus125 ppm5 minInactivated
Murine norovirus4,000 ppm5 minSignificant reduction
Quaternary Ammonium Compounds Feline herpesvirusManufacturer's dilution10 minComplete inactivation (2 of 4 products)
Feline calicivirusManufacturer's dilution10 minNot completely inactivated
Canine parvovirusManufacturer's dilution10 minNot significantly inactivated
Sodium Hypochlorite Feline herpesvirus, Feline calicivirus, Canine parvovirusNot specified10 minCompletely inactivated all viruses.[2]

Data compiled from multiple sources, see references for details.

Mechanism of Action

This compound exerts its disinfectant properties through the release of hypochlorous acid (HOCl) in aqueous solutions.[1][3] This potent oxidizing agent, along with direct chlorination reactions, disrupts essential cellular structures and metabolic processes in microorganisms.

The primary mechanisms include:

  • Oxidation of Cellular Components: Hypochlorous acid oxidizes key cellular components like proteins, lipids, and nucleic acids, leading to loss of function and cell death.[1]

  • Chlorination: ChloraMine-T can directly transfer chlorine atoms to microbial proteins and enzymes, leading to their inactivation.[3]

  • Membrane Disruption: The oxidative and chlorinating actions disrupt the integrity of cell walls and membranes, leading to leakage of cellular contents.[3]

MechanismOfAction cluster_disinfectant This compound cluster_microbe Microorganism ChloramineT ChloraMine-T Hydrate Proteins Proteins & Enzymes ChloramineT->Proteins Direct Chlorination HOCl Hypochlorous Acid (HOCl) ChloramineT->HOCl Hydrolysis H2O Water (H₂O) H2O->HOCl CellWall Cell Wall/ Membrane CellDeath Cell Death CellWall->CellDeath Proteins->CellDeath NucleicAcids Nucleic Acids (DNA/RNA) NucleicAcids->CellDeath HOCl->CellWall Oxidation & Disruption HOCl->Proteins Oxidation & Denaturation HOCl->NucleicAcids Oxidative Damage

Mechanism of Action of this compound.

Experimental Protocols

The efficacy data presented in this guide is primarily based on standardized laboratory testing methods. A commonly accepted protocol for evaluating the efficacy of disinfectants on hard, non-porous surfaces is the AOAC International Use-Dilution Test.

AOAC Use-Dilution Test (Summarized Protocol)

This test evaluates a disinfectant's ability to kill microorganisms on a standardized surface (carrier).

  • Carrier Inoculation: Stainless steel cylinders (carriers) are inoculated with a standardized culture of the test microorganism and then dried.

  • Disinfectant Exposure: The inoculated carriers are immersed in the disinfectant solution at the specified concentration for a predetermined contact time.

  • Neutralization: After the contact time, the carriers are transferred to a neutralizing broth that stops the action of the disinfectant.

  • Incubation: The neutralized carriers are incubated in a growth medium.

  • Observation: The presence or absence of microbial growth is observed to determine the efficacy of the disinfectant.

AOAC_Workflow start Start inoculation Inoculate stainless steel carriers with test microorganism start->inoculation drying Dry inoculated carriers inoculation->drying exposure Immerse carriers in disinfectant solution for specified contact time drying->exposure neutralization Transfer carriers to neutralizing broth exposure->neutralization incubation Incubate carriers in growth medium neutralization->incubation observation Observe for microbial growth (turbidity) incubation->observation end End observation->end

AOAC Use-Dilution Test Workflow.

Conclusion

This compound demonstrates broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Its efficacy is comparable to, and in some cases, may offer advantages over other common laboratory disinfectants. The choice of disinfectant should be based on the specific application, the target microorganisms, and the required contact time. For optimal contamination control, it is essential to follow validated experimental protocols and manufacturer's instructions for use.

References

A Head-to-Head Battle of Protein Radioiodination: Chloramine-T vs. Iodo-Gen for In Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, the choice of protein labeling methodology is critical to the integrity and interpretation of in vivo studies. The ideal labeling technique should be efficient, reproducible, and above all, minimally perturbing to the protein's structure and function to ensure that its biological activity and pharmacokinetic profile remain unchanged. This guide provides a detailed comparison of two widely used radioiodination methods, Chloramine-T and Iodo-Gen, with a focus on their impact on the in vivo stability of labeled proteins.

Executive Summary: Key Differences and Performance

Chloramine-T and Iodo-Gen are both oxidizing agents used to facilitate the electrophilic substitution of radioactive iodine onto tyrosine and, to a lesser extent, histidine residues of proteins. However, their distinct chemical properties and reaction mechanisms lead to significant differences in their effects on protein integrity and subsequent in vivo stability.

The Chloramine-T method is a solution-phase reaction that is rapid and technically simple. However, as a potent oxidizing agent, Chloramine-T can lead to over-oxidation of the protein, potentially causing aggregation and denaturation. This can result in a shortened in vivo half-life and accelerated degradation of the labeled protein.[1][2]

In contrast, the Iodo-Gen method utilizes a solid-phase approach where the oxidizing agent is coated onto the surface of the reaction vessel.[3] This minimizes direct contact between the protein and the oxidizing agent, resulting in a gentler labeling process.[4] Consequently, proteins labeled with Iodo-Gen generally exhibit better retention of their native structure and, therefore, a more representative in vivo stability profile.

Quantitative Performance Metrics

Oxidizing AgentRadiolabeling Yield (%)Radiochemical Purity (%)
Chloramine-T 97.40 ± 1.1798.48 ± 0.63
Iodo-Gen 97.81 ± 0.9998.24 ± 0.76
Data from a comparative study on the radiolabeling of β-CIT with Iodine-131.[5]

It is important to note that for proteins, the harsher conditions of the Chloramine-T method can lead to aggregate formation, which can negatively impact the in vivo behavior of the labeled protein.[1] Studies have shown that proteins iodinated by the Chloramine-T method appear to be degraded at an abnormally rapid rate after endocytosis.[2]

Experimental Workflows and Signaling Pathways

To visualize the distinct workflows of the Chloramine-T and Iodo-Gen labeling methods, the following diagrams have been generated using the DOT language.

ChloramineT_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein Solution (0.5-5 mg/ml) Mix1 Mix Protein and Radioiodine Protein->Mix1 Radioiodine Radioiodine (Na¹²⁵I) (neutralized) Radioiodine->Mix1 ChloramineT_sol Chloramine-T Solution (freshly prepared) Add_CT Add Chloramine-T (initiate reaction) ChloramineT_sol->Add_CT Quencher Quenching Solution (e.g., Sodium Metabisulfite) Stop_reaction Add Quencher (stop reaction) Quencher->Stop_reaction Mix1->Add_CT Incubate Incubate (e.g., 10 min) Add_CT->Incubate Incubate->Stop_reaction Purify Purification (e.g., Dialysis, Gel Filtration) Stop_reaction->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Chloramine-T Labeling Workflow

IodoGen_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification IodoGen_tube Iodo-Gen Coated Tube (pre-prepared) Add_reagents Add Protein and Radioiodine to Tube IodoGen_tube->Add_reagents Protein_sol Protein Solution Protein_sol->Add_reagents Radioiodine_sol Radioiodine Solution Radioiodine_sol->Add_reagents Incubate_reaction Incubate (e.g., 5-15 min) Add_reagents->Incubate_reaction Transfer Transfer Solution (terminate reaction) Incubate_reaction->Transfer Purification_step Purification (e.g., Gel Filtration) Transfer->Purification_step Final_product Labeled Protein Purification_step->Final_product

Iodo-Gen Labeling Workflow

Detailed Experimental Protocols

The following are generalized protocols for protein radioiodination using Chloramine-T and Iodo-Gen. It is essential to optimize these protocols for each specific protein and application.

Chloramine-T Method Protocol

This protocol is adapted from various sources and provides a general framework for protein iodination using Chloramine-T.[6][7]

Materials:

  • Protein to be labeled (0.5-5 mg/mL in a suitable buffer)

  • Radioiodine (e.g., Na¹²⁵I)

  • Chloramine-T solution (freshly prepared, e.g., 500 µg/mL in 0.1 M phosphate buffer, pH 7)[7]

  • Quenching solution (e.g., Sodium metabisulfite, freshly prepared at the same concentration as Chloramine-T)[6]

  • Purification supplies (e.g., dialysis tubing, gel filtration column)

Procedure:

  • In a suitable reaction vessel, combine the protein solution with the radioiodine.

  • Initiate the reaction by adding the freshly prepared Chloramine-T solution. A common starting point is a 10 µg of Chloramine-T per 1 mg of protein.[7]

  • Allow the reaction to proceed for a short duration, typically 1 to 10 minutes, with gentle mixing.

  • Terminate the reaction by adding the quenching solution in an amount equal to the Chloramine-T used.

  • Immediately purify the labeled protein from unreacted iodine and other reaction components using dialysis or gel filtration.

Iodo-Gen Method Protocol

This protocol is based on the solid-phase iodination technique using Iodo-Gen.[3][8]

Materials:

  • Iodo-Gen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Organic solvent (e.g., chloroform or dichloromethane)

  • Glass or polypropylene reaction tubes

  • Protein to be labeled in a suitable buffer (e.g., 50 mM Phosphate buffer, pH 7.5)[3]

  • Radioiodine (e.g., Na¹²⁵I)

  • Purification supplies (e.g., gel filtration column)

Procedure:

  • Preparation of Iodo-Gen Coated Tubes:

    • Dissolve Iodo-Gen in an organic solvent (e.g., to a concentration of 0.1 mg/mL).[3]

    • Aliquot the Iodo-Gen solution into reaction tubes.

    • Evaporate the solvent under a gentle stream of nitrogen to create a thin, even layer of Iodo-Gen on the tube surface.

    • The coated tubes can be stored for future use.[3]

  • Labeling Reaction:

    • Add the protein solution and the radioiodine to the Iodo-Gen coated tube.

    • Incubate for 5 to 15 minutes with gentle agitation.[8] The optimal time may need to be determined empirically.

  • Termination and Purification:

    • Terminate the reaction by transferring the solution from the coated tube to a new tube.

    • Purify the labeled protein using a gel filtration column to remove unreacted iodine.

Conclusion and Recommendations

The choice between Chloramine-T and Iodo-Gen for protein radioiodination has significant implications for the in vivo stability and, consequently, the reliability of experimental outcomes.

  • Iodo-Gen is the recommended method when preserving the native conformation and biological activity of the protein is paramount. Its milder, solid-phase mechanism minimizes oxidative damage, leading to a more stable and biologically representative labeled protein.

  • Chloramine-T may be suitable for proteins that are robust and less susceptible to oxidation. Its speed and simplicity are advantageous, but researchers must be cautious of potential protein damage that can lead to altered in vivo behavior, including accelerated clearance and degradation.[1][2]

For any new protein, it is advisable to perform a pilot study comparing both methods to determine the optimal labeling strategy that balances efficiency with the preservation of protein integrity for the intended in vivo application.

References

Safety Operating Guide

Proper Disposal of Chloramine-T Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Chloramine-T hydrate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling

This compound is a corrosive solid that is harmful if swallowed and can cause severe skin and eye damage.[1][2] It may also cause respiratory sensitization.[1][2] Crucially, contact with acids liberates toxic chlorine gas.[3][4] Therefore, adherence to strict safety protocols during handling and disposal is paramount.

Personal Protective Equipment (PPE):

All personnel handling this compound must use appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[5]Protects against dust particles and splashes that can cause severe eye burns.[3][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a complete protective suit.[4][5]Prevents skin contact, which can cause chemical burns and sensitization.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7]Protects against inhalation of dust, which can cause respiratory tract irritation and sensitization.[2][3]
General Hygiene Use in a well-ventilated area or under a chemical fume hood.[4][7] Wash hands thoroughly after handling.[3]Minimizes inhalation exposure and prevents accidental ingestion.

Step-by-Step Disposal Procedure

This compound must be disposed of as hazardous waste.[6] Do not attempt to neutralize the chemical unless you are following a validated and approved institutional protocol. On-site treatment is not recommended; the standard and safest procedure is to prepare the waste for collection by a licensed hazardous waste disposal service.

Step 1: Waste Collection and Storage

  • Containment: Collect waste this compound, including any contaminated materials (e.g., paper towels from a spill), in a dedicated, clean, dry, and properly labeled container.[3][5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound."

  • Segregation: Store the waste container separately from incompatible materials, especially acids, to prevent the release of toxic chlorine gas.[5][7]

  • Storage Location: Keep the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[3][5]

Step 2: Spill Management In the event of a spill, follow these steps immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[4][7]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Wear PPE: Don the appropriate PPE as detailed in the table above before re-entering the area.[3]

  • Contain and Clean:

    • Avoid creating dust.[4][5]

    • Carefully sweep up the spilled solid material.[3] Do not flush the area with water, as this can spread contamination.[4][5]

    • Place the swept-up material and any contaminated cleaning supplies into the designated hazardous waste container.[3]

  • Decontaminate: Once the solid is removed, the area can be cleaned. Follow your institution's specific procedures for decontaminating surfaces exposed to corrosive solids.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Documentation: Provide them with the necessary information about the waste, including the chemical name and quantity.

  • Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[3] Chemical waste generators are responsible for correctly classifying their waste.[3]

Hazardous Waste Profile

The following table summarizes the properties that classify this compound as hazardous waste.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Corrosivity Causes severe skin and eye burns.[1][2][6] Classified as a corrosive solid.[3]
Reactivity Contact with acids liberates toxic gas (chlorine).[4][6]
Sensitization May cause allergy or asthma symptoms if inhaled.[1][2][6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

ChloramineT_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Respirator) start->ppe collect Collect Waste in a Clean, Dry, Closed Container ppe->collect spill Spill Occurs ppe->spill label_waste Label Container: 'Hazardous Waste - Chloramine-T' collect->label_waste spill_proc Follow Spill Cleanup Procedure: 1. Evacuate & Ventilate 2. Sweep Solid (No Water) 3. Place in Waste Container spill->spill_proc spill_proc->collect store Store in Cool, Dry, Ventilated Area Away from Acids label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end Professional Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling ChloraMine-T hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Chloramine-T Hydrate

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring a safe laboratory environment.

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4][5] It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][4][5][6] Contact with acids liberates toxic gas.[6][7][8]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesChemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield may also be required.
Skin Protection GlovesImpervious gloves, such as nitrile rubber, tested according to EN 374.[1][9] Check for proper condition before each use.[9]
Protective ClothingAppropriate protective clothing to prevent skin exposure.[7] A lab coat or a full chemical protective suit may be necessary depending on the scale of work.[1][10]
Respiratory Protection RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7] Use a suitable respirator with a P100 (USA) or P3 (EN 143) cartridge as a backup to engineering controls when high concentrations are present.[9]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood with an average face velocity of at least 100 feet per minute.[9][11]

  • Ensure that an eyewash station and a safety shower are readily accessible.[7]

  • Keep the container tightly closed when not in use and store in a cool, dry place away from water and acids.[7][8]

2. Handling the Compound:

  • Avoid breathing dust or creating aerosols.[8]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the handling area.[10]

  • Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[3]

3. In Case of a Spill:

  • Evacuate personnel from the affected area.[8]

  • Wear appropriate PPE, including respiratory protection.[8]

  • Clean up spills immediately.[7] Sweep up the solid material and place it into a suitable, clean, dry, closed container for disposal.[7] Do not flush with water.[8]

  • Ventilate the spill area.[7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[7]

  • Disposal Method: Dispose of the material and its container as hazardous waste in accordance with local, regional, national, and international regulations.[1] Do not allow the product to enter drains or the sewage system.[8][9]

  • Contaminated Packaging: Uncleaned containers should be handled as the product itself.[12]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Get medical aid immediately.[7]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical aid.[7]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the logical steps for safely managing this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Accessibility prep_setup->prep_emergency handle_weigh Weighing and Transfer prep_emergency->handle_weigh handle_reaction Performing Reaction handle_weigh->handle_reaction emergency_spill Spill handle_weigh->emergency_spill emergency_exposure Personal Exposure handle_weigh->emergency_exposure cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon handle_reaction->emergency_spill handle_reaction->emergency_exposure cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe emergency_spill_action Follow Spill Cleanup Protocol emergency_spill->emergency_spill_action emergency_exposure_action Administer First Aid and Seek Medical Attention emergency_exposure->emergency_exposure_action emergency_spill_action->cleanup_decon emergency_exposure_action->cleanup_decon

Caption: Logical workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。